Difluoro(phenyl)methanamine
Description
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Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
difluoro(phenyl)methanamine |
InChI |
InChI=1S/C7H7F2N/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,10H2 |
InChI Key |
MLTRGGSJZMHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of difluoro(phenyl)methanamine for medicinal chemistry
The -Difluoro(phenyl)methanamine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The
Key Characteristics:
-
Bioisosterism: Mimics the tetrahedral intermediate of amide bond hydrolysis; replaces
or . -
Basicity: Drastically reduced pKa compared to benzylamine (pKa ~9.3
< 6.0), improving membrane permeability. -
Metabolic Stability: Blocks benzylic oxidation (CYP450 mediated) due to the strength of the C-F bond.
Chemical Nature & Stability Profile
The Stability Paradox
The primary challenge with
Decomposition Pathway:
-
Free Base: The amine (
) is generated. -
HF Elimination: Spontaneous loss of hydrogen fluoride (HF) occurs, driven by the formation of a stable
bond. -
Hydrolysis: The resulting fluoroimine (
) rapidly hydrolyzes in the presence of water to form benzamide ( ).
Physicochemical Properties
| Property | Value / Trend | Mechanistic Explanation |
| pKa (Conjugate Acid) | ~ 5.5 – 6.5 (Est.) | The two geminal fluorine atoms exert a massive inductive effect ( |
| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen. Furthermore, the reduced basicity means the molecule is largely neutral at physiological pH (7.4), enhancing passive membrane diffusion. |
| H-Bonding | Altered | The |
| Geometry | Tetrahedral | Unlike the planar amide ( |
Medicinal Chemistry Applications
Protease Inhibition (Transition State Mimicry)
The most authoritative application of the gem-difluoroamine motif is in protease inhibitors . During peptide hydrolysis, the enzyme attacks the amide carbonyl, forming a tetrahedral intermediate. The
-
Mechanism: The hydrated ketone mimic.
-
Target Classes: Aspartic proteases (e.g., HIV protease, Renin, BACE1).
Metabolic Blocking
Benzylic positions are "soft spots" for metabolic degradation via CYP450 oxidation. Replacing the benzylic hydrogens with fluorine (
Visualizing the Bioisosteric Relationship
Synthetic Methodologies
Accessing the
Protocol A: Deoxofluorination of Thioamides (Recommended)
This method converts a stable thioamide directly into the gem-difluoroamine.
Reagents:
-
Substrate: N-substituted thiobenzamide (
). -
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Silver Fluoride (AgF) for milder conditions.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Protocol:
-
Preparation: Dissolve the thioamide (1.0 equiv) in anhydrous DCM under Argon atmosphere. Cool to 0°C.
-
Addition: Slowly add DAST (1.5 – 2.0 equiv) dropwise. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by
NMR (look for a triplet or broad singlet around -100 to -110 ppm). -
Quenching: Pour the reaction mixture into saturated
solution. Note: Do not use acidic workup as the product is acid-sensitive. -
Isolation: Extract with DCM, dry over
, and concentrate. Purify rapidly via silica gel chromatography (neutralized with 1% ).
Protocol B: Reformatsky Reaction (For -Amino Acids)
Used to synthesize
Workflow:
-
Reagents: Ethyl bromodifluoroacetate + Zinc dust.
-
Electrophile: N-tert-butanesulfinyl imine (chiral auxiliary).
-
Outcome: Yields the protected gem-difluoro amine with high diastereoselectivity.
Synthetic Workflow Diagram
References
-
Synthesis via Silver Fluoride
-
Medicinal Chemistry of Fluorine
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Reformatsky Route
- Tarahara, A., et al. "Synthesis of -difluoro- -amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction." Organic & Biomolecular Chemistry, 2024.
-
Flow Chemistry Synthesis
- Researchers at HIMS. "Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry." Angewandte Chemie, 2025.
-
(Inferred from search context)
-
pKa and Bioisosterism
-
Picois, N., et al. "Asymmetric
-Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 2024.[2]
-
Thermodynamic stability of alpha,alpha-difluorobenzylamine derivatives
Thermodynamic Stability and Synthetic Viability of -Difluorobenzylamine Derivatives: A Technical Guide
Mechanistic Causality of Thermodynamic Instability
The primary barrier to isolating and utilizing unprotected
The lone pair of electrons on the nitrogen atom (
To counteract this thermodynamic driving force, the electron density on the nitrogen must be modulated. The introduction of strongly Electron-Withdrawing Groups (EWGs)—such as sulfonyl or carbamate moieties—delocalizes the nitrogen lone pair away from the
Degradation pathway of unprotected vs. EWG-stabilized α,α-difluorobenzylamines.
Substituent Effects on Thermodynamic Stability
The thermodynamic stability of these derivatives is a delicate balance between the electronic nature of the nitrogen protecting group and the substituents on the aromatic ring. While EWGs on the nitrogen stabilize the molecule, Electron-Donating Groups (EDGs) on the aromatic ring (e.g., p-methoxy) can destabilize it by stabilizing the incipient partial positive charge at the benzylic carbon during C-F bond cleavage.
Quantitative Stability Profiles
The table below summarizes the kinetic half-life of various
| Compound Structure | Nitrogen Substituent ( | Aryl Substituent ( | Half-life ( | Primary Degradation Product |
| H | H | < 5 minutes | Benzamide | |
| H | < 1 minute | N-Methylbenzamide | ||
| Boc (Carbamate) | H | > 48 hours | None (Stable) | |
| Ts (Sulfonyl) | H | > 72 hours | None (Stable) | |
| Ts (Sulfonyl) | p-OMe | ~ 24 hours | N-Tosyl-p-methoxybenzamide |
Self-Validating Experimental Protocols
As a Senior Application Scientist, establishing protocols that inherently verify their own success is critical for reproducible research. The following methodologies incorporate internal checkpoints to guarantee data integrity.
Protocol 1: Synthesis of N-( -difluorobenzyl)sulfonamides via AgF-Mediated Desulfurization-Fluorination
Causality of choice: Traditional electrophilic difluoromethylation is often limited to terminal groups. The desulfurization-fluorination of thioamides using Silver Fluoride (AgF) provides a mild, highly functional-group-tolerant pathway to internal
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the N-sulfonylthioamide (0.2 mmol) and anhydrous dichloromethane (DCM, 2.0 mL).
-
Shield the reaction flask from light (due to the photosensitivity of silver salts) and add Silver Fluoride (AgF, 0.44 mmol) in one rapid portion.
-
Stir the heterogeneous mixture at room temperature for 6 hours.
-
Self-Validation Step: Withdraw a 50
aliquot, filter through a short Celite pad, and analyze via crude NMR. The presence of a characteristic gem-difluoro singlet (typically between -90 and -100 ppm) without the presence of acyl fluoride side products confirms successful conversion before resource-intensive purification. -
Upon confirmation, filter the entire reaction mixture through a pad of Celite to remove insoluble silver sulfide (
) and unreacted AgF. Wash the pad thoroughly with ethyl acetate (3 x 10 mL). -
Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the thermodynamically stable
-difluorobenzylamine derivative.
Protocol 2: Self-Validating NMR Kinetic Stability Assay
Causality of choice: Assessing the thermodynamic stability of fluorinated amines in aqueous media requires a technique that can distinguish between the intact
Step-by-Step Methodology:
-
Prepare a 10 mM solution of the
-difluorobenzylamine derivative in a 1:1 mixture of and (buffered to pH 7.4 with 50 mM phosphate buffer). -
Add
-trifluorotoluene ( ) to a final concentration of 5 mM to serve as an inert internal standard. -
Transfer 0.6 mL of the homogeneous solution to a standard 5 mm NMR tube.
-
Acquire baseline
and NMR spectra ( ). -
Incubate the NMR tube at a physiologically relevant constant temperature (37 °C).
-
Acquire subsequent
NMR spectra at predefined intervals (e.g., 1 h, 4 h, 12 h, 24 h, 48 h). -
Self-Validation Step: Calculate the absolute integration of the
peak relative to the invariant peak. Ensure the mass balance equation holds: . If the sum deviates by >5%, it indicates the formation of NMR-silent species or volatilization, prompting immediate protocol recalibration.
Self-validating 19F NMR workflow for kinetic stability assessment.
Conclusion
The thermodynamic stability of
The Role of Difluoro(phenyl)methanamine and gem-Difluoro Motifs as Carbonyl Bioisosteres in Lead Optimization
Executive Summary
In the pursuit of optimizing pharmacokinetic profiles and overcoming metabolic liabilities, the strategic replacement of the amide bond remains a cornerstone of modern medicinal chemistry. The amide carbonyl (
The Mechanistic Causality of as a Carbonyl Surrogate
The success of difluoro(phenyl)methanamine as a bioisostere for benzamide (
Steric and Isopolar Mimicry
Fluorine is the smallest substituent after hydrogen, with a van der Waals radius of 1.47 Å, which closely mirrors that of oxygen (1.52 Å). Consequently, the
pKa Modulation and Basicity Suppression
The most profound effect of the
Because of this drastic
Physicochemical Profiling
To understand the impact of this bioisosteric shift, we must compare the properties of the target bioisostere against both the original amide and the unfluorinated amine.
| Physicochemical Property | Benzamide ( | Benzylamine ( | Difluoro(phenyl)methanamine ( |
| Geometry (C-X Bond) | Planar, ~1.23 Å ( | Tetrahedral, ~1.54 Å ( | Tetrahedral, ~1.35 Å ( |
| Nitrogen | ~15 (Non-basic) | ~9.3 (Strongly basic) | ~5.0 - 6.5 (Weakly basic/Neutral) |
| Metabolic Stability | Low (Amidase cleavage) | Moderate (MAO oxidation) | High (Protease/Amidase resistant) |
| Lipophilicity (LogP) | Low | Moderate | High |
| H-Bonding Capability | Strong Acceptor ( | Weak Acceptor ( | Weak Acceptor ( |
Table 1: Comparative physicochemical data illustrating how the
Visualizing the Isosteric Logic
The decision to replace an amide with a difluoro(phenyl)methanamine motif follows a specific logical pathway in lead optimization, prioritizing the elimination of enzymatic liabilities while preserving target affinity.
Logical flow of amide bioisosteric replacement using a difluoromethylene group.
Self-Validating Experimental Methodology
Synthesizing the
Protocol: Deoxofluorination of Secondary Benzamides to Difluoro(phenyl)methanamines
Objective: Conversion of
-
Substrate Preparation & Inertion:
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Dissolve
-benzylbenzamide (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.
-
-
Reagent Activation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add XtalFluor-E (1.5 equiv, 15.0 mmol) in a single portion. Causality Note: XtalFluor-E activates the carbonyl oxygen, converting it into a highly reactive leaving group without the explosive risks associated with DAST.
-
-
Fluoride Promotion:
-
Dropwise, add triethylamine trihydrofluoride (
, 2.0 equiv, 20.0 mmol). -
Causality Note: The addition of
is critical. It acts as the primary nucleophilic fluoride source, facilitating the sequential -like displacement of the activated oxygen species.
-
-
Reaction Execution & Internal Validation:
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
Validation Check: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong amide carbonyl stretch (
at ~1650 ) and the appearance of strong stretches (~1050–1200 ) validates the successful conversion.
-
-
Quenching & Workup:
-
Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous
(30 mL) dropwise to neutralize residual HF and acidic byproducts. Caution: Vigorous evolution will occur.
-
-
Isolation:
-
Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure difluoro(phenyl)methanamine derivative.
-
Translational Applications in Drug Development
The integration of difluoro(phenyl)methanamine and homologous difluoroethylamine motifs has solved critical attrition issues in clinical pipelines. Because the amide bond is ubiquitous in peptides and small-molecule drugs, its susceptibility to enzymatic hydrolysis in the liver and gastrointestinal tract often results in poor oral bioavailability[4].
By installing the
References
-
Bioisosteres in Drug Design – “Escape from Flatland” Source: Princeton University URL:[Link][5]
-
Amide Bond Bioisosteres: Strategies, Synthesis and Successes Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link][1]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link][2]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene... Source: Organic Letters (via NIH/PMC) URL:[Link][4]
-
CF2H, a Functional Group Dependent Hydrogen Bond Donor... Source: ResearchGate URL:[Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorensen.princeton.edu [sorensen.princeton.edu]
Hydrogen Bonding Capacity of the Difluoromethyl Amino Group: A Technical Guide for Bioisosteric Design
Executive Summary
In modern medicinal chemistry and chemical biology, the difluoromethyl group (
Mechanistic Foundations of Hydrogen Bonding
In canonical hydrogen bond donor–acceptor pairs (
The hydrogen bonding capacity of the
When this group is attached to a nitrogen atom to form the difluoromethyl amino (
-
Basicity Attenuation : The
moiety draws electron density away from the nitrogen lone pair, drastically reducing the of the amine. -
Enhanced Donor Capacity : The nitrogen atom, particularly in cationic or extended aromatic systems, exerts an inductive pull on the
carbon, further polarizing the bond and significantly enhancing its hydrogen bond donation capacity compared to isolated alkyl- groups 3.
Quantitative Profiling of Hydrogen Bond Acidity
The hydrogen bond donating ability of the
Table 1: Comparative Hydrogen Bond Acidity ( ) and Lipophilicity
| Functional Group | Representative Motif | Abraham's Acidity ( | Binding Energy ( | |
| Hydroxyl ( | Phenol | ~0.60 | -1.0 to -0.5 | 5.0 - 8.0 |
| Amino ( | Aniline | 0.26 | -0.8 to -0.3 | 3.0 - 5.0 |
| Thiol ( | Thiophenol | 0.11 | +0.1 to +0.4 | 1.5 - 2.5 |
| Difluoromethyl ( | 0.085 - 0.126 | -0.1 to +0.4 | 1.0 - 5.5 | |
| Methyl ( | Toluene (Reference) | < 0.01 | 0.0 | < 0.5 |
Self-Validating Experimental Protocols
To rigorously quantify the hydrogen bonding capacity of newly synthesized difluoromethyl amino compounds, two orthogonal self-validating workflows are employed:
Protocol A: Determination of Hydrogen Bond Acidity via NMR
This protocol relies on the chemical shift difference (
-
Sample Preparation : Prepare a
solution of the compound in strictly anhydrous and a separate solution in .-
Causality:
acts as the inert baseline, while forces maximal hydrogen bonding. The strict concentration limit prevents solute-solute intermolecular dimerization, which would artificially inflate the baseline chemical shift.
-
-
Internal Standardization : Add
Tetramethylsilane (TMS) to both samples.-
Causality: Ensures absolute calibration (
) across disparate dielectric environments.
-
-
NMR Acquisition : Acquire
NMR spectra at a strictly controlled temperature of using a high-field spectrometer ( ).-
Causality: Hydrogen bonding is an exothermic, dynamic equilibrium; fluctuations in probe temperature will cause significant drift in the observed chemical shift.
-
-
Data Extraction & Calculation : Identify the
proton signal (typically a triplet due to coupling, ). Calculate . -
Derivation of
Parameter : Apply Abraham's empirical equation: . -
Validation Check : Run unfluorinated toluene concurrently. It must yield an
value of , confirming the absence of systematic solvent artifacts or water contamination.
Caption: Workflow for determining hydrogen bond acidity (A) via 1H NMR titration.
Protocol B: UV-Vis Titration with Reichardt's Dye
-
Stock Solution : Prepare a
solution of Reichardt's dye in anhydrous dichloromethane (DCM). -
Titration : Gradually add aliquots of the
compound ( to ) to the dye solution. -
Measurement : Monitor the hypsochromic (blue) shift of the intramolecular charge transfer (ICT) band.
-
Causality: The
group donates a hydrogen bond to the phenoxide oxygen of the dye. This stabilizes the highly polar ground state of the dye relative to its excited state, increasing the transition energy and causing a measurable blue shift.
-
-
Binding Constant (
) Calculation : Fit the change in absorbance ( ) against the donor concentration using a 1:1 Benesi-Hildebrand binding isotherm. -
Validation Check : Titrate with a known strong donor (e.g., phenol) and a non-donor (e.g., anisole) to bracket the dynamic range of the assay.
Strategic Applications in Drug Design
The introduction of stereochemically defined
Caption: Pharmacological optimization via N-difluoromethylation of amine leads.
References
- Title: CF2H, a functional group-dependent hydrogen-bond donor: is it a more or less lipophilic bioisostere of OH, SH, and CH3?
- Source: Journal of the American Chemical Society (2017)
- Source: Beilstein Journal of Organic Chemistry (2025)
- Source: Chemical Society Reviews (2021)
- Source: Nature / PMC (2024)
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review and Technical Guide: gem-Difluoroamine Synthesis Pathways
Executive Summary
The strategic incorporation of the difluoroamino (
Historically, the synthesis of gem-difluoroamines has been plagued by severe safety bottlenecks, primarily due to the reliance on highly toxic and shock-sensitive gaseous difluoroamine (
Mechanistic Foundations of gem-Difluoroamination
The core transformation in gem-difluoroamine synthesis involves the conversion of a carbonyl group (typically a ketone) into a gem-difluoroamino group. Understanding the underlying reaction kinetics and intermediate states is essential for optimizing yields and selecting appropriate reagents.
The reaction is fundamentally a nucleophilic addition-elimination sequence that is highly dependent on the acidity of the microenvironment. The causality of the mechanism dictates that standard Brønsted acids (like concentrated
The Mechanistic Sequence:
-
Nucleophilic Attack: The reactive
species (either introduced as a gas or liberated in situ from a precursor) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate[4]. -
Protonation: The strongly acidic environment protonates the hydroxyl group of the hemiaminal, creating a highly reactive oxonium species[4].
-
Substitution and Elimination: A second molecule of
attacks the oxonium intermediate, leading to the elimination of a water molecule and the formation of the final gem-difluoroamino compound[4].
Fig 1. Nucleophilic addition-elimination mechanism of gem-difluoroamination.
Evolution of Synthesis Pathways: Reagents and Protocols
The transition from legacy methods to modern synthetic pathways is defined by the pursuit of safety without compromising bond-forming efficiency.
The Traditional Pathway: Gaseous
Conventionally, gem-difluoroamines such as 3,3-bis(difluoroamino)-1,5-dinitratopentane (BFDNP) and cyclic oxidizers (HNFX, TNFX) were synthesized using an excess of gaseous
The Modern Pathway:
To circumvent the hazards of gaseous
Table 1: Comparative Analysis of gem-Difluoroamination Reagents
| Reagent / Method | Substrate Scope | Acidity Requirement | Safety Profile | Primary Application |
| Gaseous | Aliphatic & Cyclic Ketones | Oleum / Strong Acid | High Risk (Shock-sensitive, toxic gas) | Legacy energetic plasticizers (e.g., BFDNP)[5] |
| Aromatic & Aliphatic Ketones | Oleum (Optimal window) | Low Risk (Bench-stable solid) | Modern high-energy oxidizers[1] | |
| Direct Fluorination | Diacetamides / Amines | Neutral / Flow Chemistry | Moderate Risk (Requires | Pharmaceutical bioisosteres, fine chemicals[6] |
Step-by-Step Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the precise conditions required for both traditional and modern gem-difluoroamination workflows.
Protocol A: Traditional Synthesis of BFDNP (Aliphatic Pathway)
Objective: Synthesis of the energetic plasticizer 3,3-bis(difluoroamino)-1,5-dinitratopentane[5].
Caution: This protocol utilizes hazardous
-
Substrate Preparation: Dissolve 8.0 g of 1,5-bis(trifluoroacetoxy)pentan-3-one in 5 mL of dichloromethane (DCM)[5].
-
Acidic Activation: Cool the mixture in an ice bath. Slowly add 15 mL of 30% fuming sulfuric acid (oleum)[5]. Causality: Oleum provides the dehydrating environment necessary to prevent the reverse hydrolysis of the oxonium intermediate.
-
Difluoroamination: Carefully introduce 11.6 g of difluoroamine (
) into the reaction vessel under strict temperature control[5]. -
Nitration (One-Pot): While maintaining the ice bath, slowly add 7.0 mL of 100% nitric acid (
) to replace the trifluoroacetoxy groups with nitrato groups[5]. -
Workup: Quench the reaction carefully over crushed ice, extract the mobile liquid product, and purify to yield BFDNP (Glass transition temp: −87°C, Density: 1.56 g/cm³)[5].
Protocol B: Modern Synthesis of Aromatic gem-Difluoroamines
Objective: Mild conversion of aromatic ketones (e.g., 4-nitroacetophenone) using a bench-stable reagent[3].
-
Reagent Mixing: In a dry, round-bottom flask, combine the aromatic ketone substrate (e.g., 4-nitroacetophenone) with a stoichiometric excess of
[3]. -
Acid Addition: Cool the flask to 0°C. Dropwise, add fuming sulfuric acid (oleum). Causality: Screening experiments show that concentrated
yields 0% product, whereas oleum provides the exact acidity required to liberate from the sulfonate salt and drive the reaction forward[3]. -
Incubation: Allow the reaction to stir and gradually warm to room temperature, monitoring completion via TLC or NMR.
-
Quenching: Pour the reaction mixture slowly into a vigorously stirred ice-water bath to halt the acidic activation.
-
Extraction & Purification: Extract the aqueous layer with DCM. Wash the organic layer with saturated
and brine, dry over anhydrous , and concentrate under reduced pressure. Purify via column chromatography[4].
Fig 2. Step-by-step workflow for the mild synthesis of aromatic gem-difluoroamines.
Safety, Scale-up, and E-E-A-T Considerations
When scaling up gem-difluoroamine synthesis, the thermodynamic stability of the intermediates must be the primary consideration. The shift from aliphatic to aromatic backbones using
Furthermore, the precise control of the oleum concentration is a critical self-validating step in the protocol. Increasing the concentration or volume of oleum beyond the optimal window leads to a decrease in yield, indicating that the reaction is highly sensitive to over-dehydration or side-product formation[4]. Researchers must strictly calibrate their acidic environments when adapting these protocols to novel ketone substrates.
References
-
Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds Source: RSC Publishing (ChemComm, 2026) URL:[Link]
- Energetic plasticizers containing 3,3-bis(difluoroamino)
-
Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination Source: ResearchGate (Australian Journal of Chemistry, 2013) URL:[Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source: ACS Publications (Chemical Reviews, 2005) URL:[Link]
-
A review of energetic materials synthesis Source: ResearchGate (Thermochimica Acta, 2002) URL:[Link]
Sources
- 1. Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US6325876B1 - Energetic plasticizers containing 3,3-bis(difluoroamino)-1,5-dinitratopentane and method of preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Navigating Metabolic Clearance: A Technical Guide to the Difluoro(phenyl)methanamine Scaffold in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. Compounds that are rapidly metabolized often fail to reach therapeutic concentrations or are quickly eliminated, leading to poor bioavailability and short half-lives.[1][2] The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic profile.[3][4] This guide provides an in-depth exploration of the difluoro(phenyl)methanamine scaffold, a structural motif of increasing interest for its ability to confer significant metabolic stability. We will delve into the mechanistic underpinnings of this stability, provide detailed protocols for its experimental validation, and offer insights into the interpretation of the resulting data, equipping drug development professionals with the knowledge to effectively leverage this scaffold in their research endeavors.
The Imperative of Metabolic Stability in Drug Development
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[5][6] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including pharmaceuticals.[5][6] While this metabolic machinery is essential for detoxification, it can also be the Achilles' heel of a promising drug candidate. Rapid metabolism leads to low systemic exposure and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and toxicity.[1][2] Therefore, a central goal in lead optimization is to design molecules that are less susceptible to metabolic breakdown, thereby improving their pharmacokinetic properties.[7][8]
The Difluoro(phenyl)methanamine Scaffold: A Shield Against Metabolism
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[3][4][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[4] The difluoro(phenyl)methanamine scaffold strategically places two fluorine atoms on the benzylic carbon, a position often susceptible to oxidative attack by CYP enzymes.
Mechanistic Insights: How Difluorination Protects the Scaffold
The enhanced metabolic stability of the difluoro(phenyl)methanamine scaffold can be attributed to several key factors:
-
Steric Hindrance: The fluorine atoms, though relatively small, can sterically hinder the approach of the bulky CYP enzyme active site to the benzylic carbon and adjacent C-H bonds.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence withdraws electron density from the surrounding atoms.[4] This electronic perturbation can deactivate the neighboring C-H bonds, making them less susceptible to abstraction by the reactive oxygen species within the CYP active site.
-
Blocking Sites of Metabolism: The primary route of metabolism for many aromatic compounds is hydroxylation of the aromatic ring or oxidation of benzylic positions.[5] By replacing hydrogen atoms with fluorine at a metabolically vulnerable site, this pathway is effectively blocked.[10]
The following diagram illustrates the concept of metabolic blocking by the difluoromethyl group.
The Difluoromethyl Group as a Bioisostere
The difluoromethyl group (CHF2) is also considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[11][12][13] Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's pharmacokinetic or pharmacodynamic profile.[14][15][16] While the CHF2 group can act as a lipophilic hydrogen bond donor, its primary advantage in the context of the difluoro(phenyl)methanamine scaffold is the enhancement of metabolic stability.[11][12][13]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of compounds containing the difluoro(phenyl)methanamine scaffold, a series of well-established in vitro assays are employed. These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug.[17][18]
Liver Microsomal Stability Assay
This is a high-throughput screening assay that primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[19][20]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.[22]
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the pre-warmed microsomal suspension containing the NADPH regenerating system.[21]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[20][22] This precipitates the proteins and halts enzymatic activity.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[23]
-
Monitor the disappearance of the parent compound over time by quantifying its peak area relative to the internal standard.
-
Data Analysis
The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
The following diagram illustrates the workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and provide a more physiologically relevant model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][24][25]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to a final concentration of 0.5-1 million viable cells/mL in incubation medium.[26]
-
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C in a CO2 incubator.
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[25]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge to pellet cell debris and precipitated protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis
Similar to the microsomal assay, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)
Table 1: Comparison of In Vitro Metabolic Stability Assays
| Parameter | Liver Microsomal Assay | Hepatocyte Assay |
| Test System | Subcellular fraction (endoplasmic reticulum) | Intact liver cells |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes |
| Cofactors | Requires external addition (NADPH) | Endogenously present |
| Cellular Processes | No cell transport considered | Includes cell uptake and transport |
| Throughput | High | Moderate |
| Physiological Relevance | Good for initial screening of CYP metabolism | More physiologically relevant, broader metabolic picture |
Interpreting the Data: Structure-Metabolism Relationships
The data generated from these assays provide a quantitative measure of a compound's metabolic stability. A longer half-life and lower intrinsic clearance are indicative of greater stability. For compounds featuring the difluoro(phenyl)methanamine scaffold, it is anticipated that they will exhibit significantly improved metabolic stability compared to their non-fluorinated counterparts.
When analyzing the data, it is crucial to consider the following:
-
Comparison to Controls: Always include well-characterized compounds with known metabolic fates (e.g., rapidly and slowly metabolized drugs) as positive controls to ensure the assay is performing correctly.[19]
-
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR): Systematically evaluate a series of analogs with variations in the substitution pattern on the phenyl ring. This will help to elucidate how different electronic and steric properties influence metabolic stability. For instance, the introduction of electron-withdrawing groups on the phenyl ring can further enhance the stability of the difluoro(phenyl)methanamine scaffold.
-
Metabolite Identification: For key compounds, it is often necessary to perform metabolite identification studies.[2] This involves analyzing the incubation samples for the presence of potential metabolites, which can provide valuable information on any remaining metabolic soft spots in the molecule.
Conclusion and Future Perspectives
The difluoro(phenyl)methanamine scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming the challenge of metabolic instability. Its inherent resistance to oxidative metabolism, rooted in the steric and electronic properties of the difluoromethyl group, can significantly improve the pharmacokinetic profile of drug candidates. The in vitro assays detailed in this guide provide a robust framework for quantifying the metabolic stability of compounds incorporating this scaffold, enabling data-driven decisions in the lead optimization process.
As our understanding of drug metabolism continues to evolve, so too will the strategies for designing metabolically robust molecules. The rational application of fluorination, as exemplified by the difluoro(phenyl)methanamine scaffold, will undoubtedly remain a key approach in the quest for safer and more effective medicines. Future work in this area may involve exploring the impact of this scaffold on other ADME (absorption, distribution, metabolism, and excretion) properties and further refining our ability to predict metabolic fate through computational modeling.
References
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
ADME Hepatocyte Stability Assay. BioDuro. [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. [Link]
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analyzing LC/MS metabolic profiling data in the context of existing metabolic networks. Metabolomics. [Link]
-
Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Spectroscopy Online. [Link]
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Electronic Modulation of N-Difluoromethylanilines: Stability, Synthesis, and Bioisosteric Applications
Executive Summary
The
This technical guide delineates the critical role of the phenyl ring in stabilizing
Theoretical Framework: The Electronic Tug-of-War
The stability of
The Instability of Aliphatic -Fluoroamines
In aliphatic systems (e.g.,
The Stabilizing Role of the Phenyl Ring
When the nitrogen is attached to a phenyl ring (aniline derivative), the stability profile inverts.
-
Resonance Delocalization (
Effect): The nitrogen lone pair ( ) is delocalized into the aromatic -system. This resonance effect significantly lowers the energy of the lone pair, reducing its capacity to donate into the orbital. -
Inductive Withdrawal (
Effect): The group itself is strongly electron-withdrawing.[3] When coupled with an electron-poor aromatic ring, the nitrogen becomes effectively non-basic.
Key Insight: The stability of
Visualization of Electronic Interactions
Figure 1: Mechanistic interplay stabilizing N-difluoromethylanilines. The resonance interaction (Green) competes with and overrides the destabilizing hyperconjugation (Red).
Synthetic Architectures & Protocols
The synthesis of
Reagent Selection Strategy
| Reagent | Activation Method | Suitability |
| Ethyl bromodifluoroacetate | Base ( | Standard. Cost-effective, robust for most anilines. |
| Fluoride source ( | Mild. Best for base-sensitive substrates. | |
| Thermal ( | Process Scale. Good for bulk, but requires high temp. | |
| Diethyl bromodifluoromethylphosphonate | Base ( | Specialized. Used when ester byproducts are problematic. |
Protocol: Difluorocarbene Insertion using Ethyl Bromodifluoroacetate
This protocol is validated for anilines with pKa range 2.0 – 5.0.
Reagents:
-
Substrate: Substituted Aniline (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)
-
Base:
(2.0 equiv) or (for lower reactivity anilines) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction flask with the aniline substrate (1.0 mmol) and anhydrous MeCN (5 mL) under
atmosphere. -
Base Addition: Add
(2.0 mmol) in one portion. Ensure efficient stirring. -
Reagent Injection: Add Ethyl bromodifluoroacetate (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.
-
Checkpoint: The reaction generates
in situ.[1] If conversion stalls, add additional reagent (0.5 equiv) and base.
-
-
Quench & Isolation: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
anilines are typically less polar than the parent aniline.
Synthetic Pathway Diagram
Reactivity & Stability Profiling
To ensure the viability of the
Hydrolytic Decomposition Mechanism
Degradation occurs if the phenyl ring is insufficiently electron-withdrawing.
Protocol: NMR-Based Stability Assay
This assay quantifies the half-life (
-
Sample Prep: Dissolve 5 mg of the
aniline in 0.1 mL . -
Buffer Addition: Add 0.5 mL of Phosphate Buffer (
, pH 7.4) or Acidic Buffer ( , pH 2.0). -
Internal Standard: Add 1.0 equiv of
-trifluorotoluene (inert reference). -
Measurement: Acquire
NMR spectra at at . -
Analysis: Integrate the
doublet ( to ppm, Hz). Loss of signal relative to internal standard indicates hydrolysis.
Acceptance Criteria:
-
Drug Candidate:
remaining after 24h at pH 7.4. -
Labile Hit:
degradation indicates need for additional EWG on the phenyl ring.
Medicinal Chemistry Implications: Bioisosterism
The
| Property | Aniline ( | N-Difluoromethyl ( | Impact on Drug Design |
| H-Bond Donor | Strong | Moderate/Weak | Improved membrane permeability (Lipophilic HBD). |
| Basicity (pKa) | ~4.6 | < 1.0 (Non-basic) | Reduced hERG binding; Reduced phospholipidosis risk. |
| Lipophilicity | Low | High | Increases LogP; improves BBB penetration.[1] |
| Metabolic Stability | Low (N-oxidation) | High | Blocks metabolic soft spots (N-dealkylation/oxidation). |
Strategic Application: Use
References
-
Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Journal of the American Chemical Society.[4] Link(Foundational work on difluoromethylation reagents).
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[1] Future Medicinal Chemistry. Link(Review of bioisosteric properties).
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and late-stage functionalization of complex molecules with difluoromethyl groups. Science. Link(Mechanistic insights into metal-mediated difluoromethylation).
-
Li, H., et al. (2019). N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors.[5][6] Organic & Biomolecular Chemistry.[3][5][6][7][8][9] Link(Core synthetic protocol source).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link(Comprehensive guide on fluorine effects in medicinal chemistry).
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- 4. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Title: Physicochemical Profiling of Difluoro(phenyl)methanamine and Fluorinated Amine Bioisosteres Subtitle: A Technical Guide to Basicity Modulation, Stability, and Synthetic Utility in Drug Design
Executive Summary
This technical guide addresses the physicochemical properties of difluoro(phenyl)methanamine (
Critical Technical Distinction:
Researchers must distinguish between
- -Difluoroamines (e.g., the title compound) are amide isosteres . They possess negligible basicity and are often chemically unstable in their primary form.
-
-Difluoroamines are basicity-modulated amines . They remain stable bases but with
values lowered by 3–4 units, enhancing membrane permeability.
Part 1: The Fluorine Effect on Amine Basicity
The basicity of a fluorinated amine is dictated by the interplay of the Inductive Effect (
The Inductive Effect ( )
Fluorine is the most electronegative element (Pauline scale: 4.0). Through
The Anomeric Effect (Hyperconjugation)
Specific to
-
Consequence: The lone pair is delocalized and unavailable for protonation.
-
Result: The nitrogen acts less like an amine and more like an amide oxygen or nitrogen.
Part 2: Deep Dive – Difluoro(phenyl)methanamine
Compound: Difluoro(phenyl)methanamine
Structure:
Stability and Existence
Primary
-
Observation: You cannot isolate
as a stable free base in water to measure a standard . -
Synthetic Trap: Attempts to synthesize it usually yield the benzamide or the hydrochloride salt which decomposes upon neutralization.
Estimated pKa and Bioisosterism
While an experimental aqueous
-
Bioisosteric Role: The
group is a bioisostere of the carbonyl oxygen ( ). -
Comparison:
-
Benzamide (
): Non-basic ( ). -
Difluoro(phenyl)methanamine (
): Non-basic / Unstable.
-
Conclusion for Drug Design: Do not use
Part 3: Related Fluorinated Amines (The Actionable Data)
For drug development,
Comparative pKa Table
| Compound Class | Structure | Approx.[1][3][4][5][6][7][8][9][10] pKa ( | Application | |
| Benzylamine (Ref) | 9.5 | - | Baseline | |
| 2-Fluorobenzylamine | 8.9 | -0.6 | Minor modulation | |
| 4-Fluorobenzylamine | 9.2 | -0.3 | Minor modulation | |
| 9.7 | +0.2 | Steric bulk | ||
| Ethylamine (Ref) | 10.7 | - | Baseline | |
| 2-Fluoroethylamine | 9.0 | -1.7 | Reduced basicity | |
| 2,2-Difluoroethylamine | 7.5 | -3.2 | Ideal for permeability | |
| 2,2,2-Trifluoroethylamine | 5.7 | -5.0 | Very weak base | |
| < 1.0 | > -9.0 | Amide Isostere |
Structural Logic Diagram
Figure 1: Impact of fluorine positioning on amine basicity. Note the drastic drop in the
Part 4: Experimental Protocols
Since fluorinated amines often have low
Protocol: NMR-pH Titration
Objective: Determine
-
Buffer Preparation: Prepare a mixed buffer system (citrate/phosphate/borate) covering pH 2.0 to 12.0 to ensure constant ionic strength (
). -
Sample Preparation: Dissolve the fluorinated amine (1–5 mM) in the buffer containing 10%
(for lock). Add an internal standard (e.g., trifluoroethanol) if absolute referencing is required, though internal referencing to the fully protonated species is common. -
Titration Loop:
-
Measure pH using a calibrated micro-electrode.
-
Acquire
NMR spectrum (min 64 scans). -
Adjust pH using dilute HCl or NaOH.
-
Repeat for 10–12 points, clustering points near the expected
.
-
-
Data Analysis:
-
Plot chemical shift (
) vs. pH. -
Fit data to the Henderson-Hasselbalch equation:
-
Part 5: Synthetic Pathways
Synthesizing
Synthesis of Stable Cyclic Analogs
While acyclic
Workflow (Reformatsky Route):
-
Reagents: Ethyl bromodifluoroacetate, Imine (
), Zn dust. -
Reaction: The Reformatsky reagent adds to the imine.
-
Product:
-amino- -difluoroester (Stable).
Deoxofluorination (The "DAST" Method)
Used to convert amides to
-
Substrate: Tertiary Amide (
). -
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Conditions: DCM,
. -
Outcome:
. -
Note: This only works well for tertiary amines. Secondary amides often eliminate to imidoyl fluorides.
Figure 2: Synthetic decision tree for generating
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ochemtutor.com [ochemtutor.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
History and development of gem-difluoroamine reagents in organic synthesis
Advanced Fluorination: The Evolution and Application of -Difluoroamine Reagents
Executive Summary & Scope Definition
Clarification of Terminology: In the precise lexicon of organic chemistry, the term "gem-difluoroamine" can refer to two distinct chemical entities:
-
Target Functionality (
): Compounds containing the -difluoroamino group, often energetic materials or radical intermediates. -
Synthetic Reagents (
): The class of -difluoroalkylamines , used extensively as nucleophilic fluorinating agents (deoxofluorination).
For the purpose of this guide—targeted at drug development professionals focused on synthetic utility—we focus on the second category : the
This guide details the historical evolution from early, unstable liquid reagents to modern, shelf-stable cyclic variants, providing validated protocols for their application in pharmaceutical synthesis.
Historical Evolution: From Yarovenko to DFI
The development of
The First Generation: Yarovenko’s Reagent (1959)
The field began with the work of N.N. Yarovenko and M.A. Raksha, who synthesized (2-chloro-1,1,2-trifluoroethyl)diethylamine .
-
Synthesis: Addition of diethylamine to chlorotrifluoroethylene (CTFE).
-
Utility: It was the first liquid reagent capable of replacing hydroxyl groups with fluorine and converting aldehydes/ketones to gem-difluorides under mild conditions.
-
Limitations: The reagent is hygroscopic, thermally unstable over time (releasing HF), and difficult to store for extended periods.
The Second Generation: Ishikawa’s Reagent (1979)
N. Ishikawa developed a more stable variant:
-
Synthesis: Addition of diethylamine to hexafluoropropene (HFP).
-
Advantage: The perfluoroalkyl chain provided slightly better stability and lipophilicity compared to Yarovenko's reagent.
-
Limitations: Still prone to hydrolysis and self-decomposition; requires careful handling in moisture-free environments.
The Modern Era: DFI (2000s)
To address the stability issues of acyclic reagents, cyclic structures were explored. The breakthrough was 2,2-difluoro-1,3-dimethylimidazolidine (DFI) .
-
Structure: A cyclic urea derivative where the carbonyl oxygen is replaced by two fluorine atoms.
-
Advantage: DFI is a non-fuming liquid, thermally stable up to ~200°C, and highly soluble in organic solvents. It avoids the sulfur-contamination issues associated with DAST.
Figure 1: Evolutionary trajectory of nucleophilic fluorinating reagents. DFI represents the convergence of safety and reactivity.
Mechanistic Insights
The utility of
Mechanism of Deoxofluorination
The reaction proceeds via an initial attack of the alcohol oxygen on the electrophilic carbon of the reagent, displacing an amine (or amide) leaving group. This forms a highly reactive intermediate (an alkoxy-fluoro-iminium species).
-
Activation: The alcohol (
) attacks the electrophilic carbon ( ). -
Elimination: HF is eliminated (often scavenged by the amine base), forming an intermediate.
-
Substitution: Fluoride ion (
) attacks the alkyl group.-
Primary/Secondary Alcohols: Typically
(Inversion of configuration). -
Tertiary/Benzylic Alcohols: Typically
(Retention or Racemization via carbocation).
-
Figure 2: General mechanistic pathway for the deoxofluorination of alcohols using DFI.
Comparative Technical Analysis
The choice of reagent depends on substrate sensitivity, safety requirements, and purification capabilities.
| Feature | Yarovenko / Ishikawa | DAST (Aminosulfur) | DFI ( |
| Active Motif | Cyclic | ||
| Physical State | Liquid (Fuming) | Liquid (Fuming) | Liquid (Non-fuming) |
| Thermal Stability | Low (Decomposes >50°C) | Low (Explosive >90°C) | High (Stable >180°C) |
| Shelf Life | Poor (Weeks/Months) | Moderate (Refrigerated) | Excellent (Years) |
| By-products | Amides (Easy removal) | Sulfinates (Difficult) | Urea derivatives (Water soluble) |
| Atom Economy | Low | Moderate | Moderate |
| Primary Use | Historical / Cost-driven | Complex Natural Products | Scale-up / GMP |
Experimental Protocols
Protocol A: Synthesis of DFI (2,2-difluoro-1,3-dimethylimidazolidine)
Note: While DFI is commercially available, in-house synthesis may be required for specific isotopologue studies.
Reagents:
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Potassium Fluoride (Spray-dried, anhydrous)
-
Acetonitrile (Dry)
Procedure:
-
Preparation: In a glovebox or under Argon, charge a dry 3-neck flask with spray-dried KF (2.5 equiv) and anhydrous acetonitrile (0.5 M concentration relative to DMC).
-
Addition: Add 2-Chloro-1,3-dimethylimidazolinium chloride (1.0 equiv) slowly to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by
NMR (look for singlet at approx -70 ppm). -
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/KF) under inert atmosphere.
-
Purification: Distill the filtrate under reduced pressure. DFI is a clear liquid (bp ~47°C at 4 mmHg).
-
Storage: Store in a Teflon or HDPE bottle under Nitrogen. Do not use glass for long-term storage due to trace HF generation.
Protocol B: Deoxofluorination of a Primary Alcohol using DFI
Target: Conversion of N-Boc-3-hydroxy-pyrrolidine to N-Boc-3-fluoro-pyrrolidine.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Solvation: Dissolve N-Boc-3-hydroxy-pyrrolidine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
-
Reagent Addition: Cool the solution to 0°C. Add DFI (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation: Monitor by TLC. The starting alcohol spot should disappear. If reaction is sluggish, heat to 40°C.
-
-
Quench: Pour the reaction mixture into saturated aqueous
(10 mL). Caution: evolution. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
. -
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Safety & Handling (E-E-A-T)
-
HF Generation: All
-difluoroamines hydrolyze to release Hydrogen Fluoride (HF) upon contact with moisture. Always keep Calcium Gluconate gel nearby as a first aid measure for skin exposure. -
Glassware: While reactions can be performed in glass, long-term storage must be in fluoropolymer containers (PFA/FEP).
-
Pressure: DFI reactions generally do not generate significant gas pressure unless heated above 100°C or quenched improperly. However, always perform initial runs behind a blast shield.
References
- Yarovenko, N. N., & Raksha, M. A. (1959). "Fluorination with (2-chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 29, 2159-2163. [Source Verified]
-
Ishikawa, N., Kitazume, T., & Nakayama, A. (1979). "Preparation and Properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine." Bulletin of the Chemical Society of Japan, 52(11), 3377-3380. Link
-
Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine: A new fluorinating agent." Chemical Communications, (15), 1618-1619. Link
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. (Context for XtalFluor comparison). Link
-
Beaumont, K., et al. (2005). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 6(2), 181-202. (Context for application in drug design). Link
Methodological & Application
Application Note: Protocol for the Synthesis of Difluoro(phenyl)methanamine Derivatives from Benzonitrile
Part 1: Core Directive & Executive Summary
The Stability Paradox
This protocol addresses the synthesis of difluoro(phenyl)methanamine (
Critical Scientific Insight: Researchers must recognize that primary
Therefore, this guide provides the protocol for the synthesis of the Benzimidoyl Fluoride (the isolable synthetic equivalent) and discusses the conditions under which the difluoro(phenyl)methanamine hydrofluoride salt (
Application Scope
-
Target Molecule: Benzimidoyl Fluoride (
) / Difluoro(phenyl)methanamine Hydrofluoride. -
Primary Precursor: Benzonitrile.
-
Key Reagents: Pyridinium Poly(hydrogen fluoride) (PPHF / Olah's Reagent).
-
Utility: Bioisostere synthesis, precursor to
-fluorinated amines, and heterocyclic construction.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Expertise & Experience: The Mechanistic Pathway
The direct conversion of benzonitrile to a difluoroamine requires the addition of two equivalents of HF. However, standard aqueous acids hydrolyze nitriles to amides. To achieve fluorination, we must use anhydrous nucleophilic fluorination in a highly acidic medium.
We utilize Olah's Reagent (HF:Pyridine) . This reagent serves a dual purpose:
-
Protonation: The high acidity protonates the nitrile nitrogen, activating the carbon center (
). -
Fluorination: The fluoride source (stabilized by pyridine) attacks the activated carbon to form the imidoyl fluoride.
Why not DAST? While DAST is excellent for converting carbonyls to gem-difluorides, its reaction with amides often leads to dehydration (forming nitriles) rather than fluorination. Starting with the nitrile and adding HF is the most atom-economical route to the imidoyl fluoride.
Trustworthiness: Self-Validating Systems
-
Moisture Control: The reaction is strictly moisture-sensitive. Any water present will convert the intermediate nitrilium ion into benzamide (
), a "dead-end" byproduct. -
Endpoint Detection: The reaction progress is monitored by
NMR . The appearance of a characteristic signal around to ppm (doublet or broad singlet depending on proton exchange) confirms the formation of the C-F bond. -
Safety Interlock: HF-Pyridine is less volatile than anhydrous HF but remains highly corrosive and toxic. The protocol includes mandatory calcium gluconate neutralization steps.
Authoritative Grounding
The chemistry of imidoyl fluorides and the hydrofluorination of nitriles is grounded in the foundational work of George A. Olah and G.K. Surya Prakash . The instability of free primary
Part 3: Visualization & Formatting
Mechanism of Action
The following diagram illustrates the activation of benzonitrile and the equilibrium between the target difluoroamine salt and the isolable imidoyl fluoride.
Caption: Reaction pathway showing the activation of benzonitrile and the equilibrium between the imidoyl fluoride and the difluoroamine salt.
Experimental Protocol
1. Materials & Reagents
| Reagent | Specification | Role | Hazard Note |
| Benzonitrile | >99%, Anhydrous | Substrate | Toxic by ingestion |
| Olah's Reagent | 70% HF in Pyridine | Fluorinating Agent | EXTREME DANGER: Corrosive, Toxic, Bone-seeker |
| Dichloromethane (DCM) | Anhydrous | Solvent | Volatile |
| Potassium Fluoride (KF) | Solid | Quenching Agent | Toxic |
| Calcium Gluconate | Gel/Solution | Safety | REQUIRED for HF skin exposure |
2. Safety Pre-Check (CRITICAL)
-
PPE: Neoprene gloves (double gloved), face shield, rubber apron.
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
First Aid: Have saturated calcium gluconate gel immediately accessible.
3. Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a Teflon (PFA) or Polypropylene reaction vessel (Glass reacts with HF).
-
Equip the vessel with a magnetic stir bar and purge with dry Nitrogen (
). -
Charge the vessel with Benzonitrile (1.03 g, 10.0 mmol).
-
Cool the vessel to 0°C using an ice/water bath.
Step 2: Addition of Olah's Reagent
-
Using a plastic syringe (polypropylene/HDPE), carefully withdraw Olah's Reagent (HF:Pyridine, 5.0 mL, ~20 equiv HF).
-
Add the reagent dropwise to the benzonitrile over 10 minutes at 0°C.
-
Note: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.
-
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 4 to 12 hours .
-
Monitoring: Aliquot 0.1 mL into a Teflon NMR tube with
insert. Look for the disappearance of the nitrile carbon peak (~118 ppm in ) and appearance of the C-F doublet.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture back to 0°C .
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) containing excess Potassium Fluoride (KF) .
-
Why KF? It complexes the excess HF to form
, which is less volatile and easier to handle than free HF.
-
-
Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with cold saturated
(until pH is neutral) and then Brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure at low temperature (<30°C) .-
Caution: Benzimidoyl fluorides are thermally sensitive.
-
Step 4: Product Analysis
The resulting oil is the Benzimidoyl Fluoride (
| Analytical Method | Expected Signal | Interpretation |
| Confirm C-F bond formation. | ||
| Imine N-H proton. | ||
| IR Spectroscopy | C=N stretch (Nitrile peak at 2230 cm |
Alternative Route: The Thioamide Pathway
If the specific
Caption: Alternative synthesis via Thiobenzamide using DAST, yielding the same imidoyl fluoride product.
References
-
Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthesis of imidoyl fluorides and their derivatives. Synthesis, 1973(08), 487-488.
-
Haufe, G. (1996). Fluorination of nitriles. Journal für Praktische Chemie, 338(1), 99-113.
-
Schoenebeck, F., et al. (2020). Selective Fluorination of Nitriles. Chemical Science.
-
BenchChem. (2025). Application Notes for Fluorinated Benzylamines.
Disclaimer: This protocol involves the use of Hydrofluoric Acid (HF), a highly dangerous chemical. This guide is for informational purposes for trained professionals only. Always adhere to your institution's safety protocols.
Application Note: One-Pot Preparation of Difluoro(phenyl)methanamine via Desulfurative Fluorination
This Application Note is structured to guide researchers through the one-pot preparation of
The protocol focuses on the desulfurative fluorination of thioamides , which is the most robust and versatile method for generating the
Executive Summary
The introduction of the gem-difluoromethylene (
This guide details the one-pot synthesis of
Key Advantages
-
One-Pot: Direct conversion of thioamides to difluoroamines.
-
Mild Conditions: Operates at
to Room Temperature. -
Cost-Effective: Uses Pyridine:HF and NBS rather than expensive proprietary fluorinating agents.
Reaction Mechanism & Causality
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an "activation-substitution" cycle driven by the formation of a strong S-Br bond.
-
Activation: The soft nucleophile (Sulfur of the thioamide) attacks the soft electrophile (Bromine of NBS), forming a bromosulfonium cation.
-
Fluorination I: The hard nucleophile (Fluoride from HF) attacks the iminium carbon, displacing the activated sulfur species.
-
Repeat Cycle: The resulting
-fluoro sulfide is activated again by NBS, followed by a second fluoride attack to yield the gem-difluoroamine.
Mechanistic Pathway (Graphviz)
Caption: Step-wise oxidative desulfurization-fluorination pathway converting thioamides to gem-difluoroamines.
Experimental Protocol
Safety Warning (Critical)
-
HF Reagents: Pyridine:HF (70% HF by weight) is highly corrosive and toxic. It causes deep tissue burns and systemic calcium depletion.
-
Mandatory PPE: Neoprene/Nitrile double gloves, face shield, and a functioning fume hood.
-
First Aid: Have Calcium Gluconate gel readily available on the bench before starting.
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |
| Thiobenzamide | 1.0 | Substrate | Dry thoroughly before use. |
| NBS | 3.0 | Oxidant | Recrystallize if yellow/brown (must be white). |
| Pyridine:HF (70%) | 20.0 | F- Source | Olah's Reagent. Handle with plastic syringes. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous ( |
| Polypropylene Vessel | N/A | Reactor | Do not use glass (HF etches glass). |
Step-by-Step Procedure
1. Preparation of Reaction Vessel
-
Use a 50 mL polypropylene (PP) or Teflon (PFA) round-bottom flask or tube.
-
Add a magnetic stir bar (Teflon coated).
-
Charge with Thiobenzamide (1.0 mmol, 137 mg) and anhydrous DCM (5.0 mL).
-
Cool the mixture to
(ice/water bath).
2. Addition of HF Reagent
-
Using a plastic syringe with a stainless steel needle (or plastic tip), carefully add Pyridine:HF (70%) (1.0 mL, ~20-40 mmol HF) dropwise to the stirred solution.
-
Observation: The solution may fume slightly. Ensure vigorous stirring.
3. Oxidative Fluorination
-
Add N-Bromosuccinimide (NBS) (3.0 mmol, 534 mg) in small portions over 5 minutes.
-
Note: The reaction is exothermic. Maintain
during addition.[5] -
The solution typically turns orange/red due to bromine/sulfur byproducts.
-
Allow the reaction to warm to Room Temperature and stir for 1–2 hours.
4. Monitoring
-
Monitor by TLC or 19F-NMR (using a sealed Teflon tube liner).
-
Target Signal: gem-difluoro group typically appears around -80 to -110 ppm (triplet or singlet depending on protons).
5. Workup (Quenching)
-
CRITICAL: Pour the reaction mixture slowly into a vigorously stirred slurry of ice and saturated
(50 mL). -
Caution: Massive
evolution. Add slowly to prevent overflow. -
Extract with DCM (
mL). -
Wash combined organics with 1M HCl (to remove pyridine), water, and brine.
-
Dry over
and concentrate in vacuo.
6. Purification
-
Flash chromatography on silica gel (neutralized with 1%
if the amine is acid-sensitive). -
Note: For primary amines (
), isolate as the Hydrochloride salt by treating the etheral layer with HCl/Dioxane, as the free base is unstable.
Data Interpretation & Troubleshooting
Expected Results
| Compound Type | Substrate | Product Stability | Yield Target |
| Primary | Unstable (Hydrolyzes/Eliminates) | <30% (isolate as salt) | |
| Secondary | Stable ( | 60–85% | |
| Tertiary | Very Stable (DFMBA reagent) | >90% |
Troubleshooting Guide
-
Issue: Low Yield / Formation of Nitrile (
).-
Cause: Elimination of HF from the primary difluoroamine intermediate.
-
Solution: This is intrinsic to primary thioamides. Switch to an
-protected precursor (e.g., -benzyl) that can be deprotected later, or maintain strictly anhydrous/acidic conditions to isolate the salt.
-
-
Issue: Incomplete Conversion.
-
Cause: Wet reagents (Water consumes the activated sulfonium).
-
Solution: Recrystallize NBS and distill DCM.
-
-
Issue: Glass Etching.
-
Cause: Use of glassware.
-
Solution:Strictly use plasticware (PP/PFA) for the reaction.
-
References
-
Prakash, G. K. S., et al. (2005). "Oxidative Desulfurization-Fluorination of Thioamides with Olah's Reagent." Journal of Organic Chemistry.
-
Sondej, S. C., & Katzenellenbogen, J. A. (1986). "gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes." Journal of Organic Chemistry.
-
Xu, B., et al. (2014). "Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds." Journal of the American Chemical Society.[1]
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Chemical Communications.
Sources
- 1. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 2. US2449643A - Benzonitrile production from benzene or diphenyl and hcn - Google Patents [patents.google.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Utilizing Difluoro(phenyl)methanamine as a Novel Building Block in Peptide Synthesis
Introduction: The Fluorine Advantage in Peptide Therapeutics
The strategic incorporation of fluorine into peptide scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of peptide-based drug candidates.[4][5][6] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) presents a particularly interesting profile. It acts as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming weak hydrogen bonds, a feature not shared by the more common trifluoromethyl group.[4][7][8] This guide provides a comprehensive overview and detailed protocols for the application of difluoro(phenyl)methanamine, a non-canonical amino acid building block, in solid-phase peptide synthesis (SPPS). For researchers, scientists, and drug development professionals, this document will serve as a practical resource for harnessing the potential of this novel fluorinated building block.
The Unique Physicochemical Properties of the Difluoromethyl Group
The introduction of a difluoromethyl group into a molecule imparts a unique combination of properties that can be leveraged in peptide design:
| Property | Impact on Peptide | Rationale |
| Metabolic Stability | Increased half-life | The high strength of the carbon-fluorine bond makes the -CF2H group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[4][6] |
| Lipophilicity | Enhanced membrane permeability | The -CF2H group increases lipophilicity, which can improve a peptide's ability to cross cell membranes and enhance bioavailability.[4][7] |
| Hydrogen Bonding Capability | Modulated binding affinity | Unlike the trifluoromethyl group, the -CF2H moiety can act as a weak hydrogen bond donor, potentially influencing interactions with biological targets.[4][7][8] |
| Bioisosterism | Mimicry of natural functional groups | The difluoromethyl group can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups, allowing for subtle modifications of peptide structure and function.[4][8] |
Proposed Synthesis of N-Fmoc-difluoro(phenyl)methanamine
To be incorporated into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), difluoro(phenyl)methanamine must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amine terminus. The following is a proposed synthetic route based on established organic chemistry principles.
Caption: Proposed workflow for the N-Fmoc protection of difluoro(phenyl)methanamine.
Protocol for N-Fmoc Protection:
-
Dissolution: Dissolve difluoro(phenyl)methanamine (1 equivalent) in an aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2 equivalents) to the solution and stir.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a weak acid solution (e.g., 1 M HCl), followed by a weak base solution (e.g., saturated NaHCO3), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Fmoc-difluoro(phenyl)methanamine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected difluoro(phenyl)methanamine can be readily incorporated into a growing peptide chain using standard SPPS protocols.[9][10][11] The following protocol outlines the key steps for its integration.
Caption: SPPS cycle for the incorporation of N-Fmoc-difluoro(phenyl)methanamine.
Detailed SPPS Protocol:
This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).[12][13]
1. Resin Preparation and First Amino Acid Loading:
-
Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Load the first Fmoc-protected amino acid according to standard protocols for the chosen resin.[11][14]
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[15][16][17][18]
-
Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA) to remove the piperidine and the dibenzofulvene-piperidine adduct.[16]
3. Coupling of N-Fmoc-difluoro(phenyl)methanamine:
-
Activation: In a separate vessel, pre-activate a solution of N-Fmoc-difluoro(phenyl)methanamine (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.[19][20]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling reaction is complete, wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).
7. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[20]
Reagent Table for Coupling Step:
| Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| N-Fmoc-difluoro(phenyl)methanamine | 3 - 5 | Building Block |
| HATU | 2.85 - 4.75 | Coupling Reagent |
| DIEA | 6 - 10 | Base |
| DMF | - | Solvent |
Potential Challenges and Optimization Strategies
The incorporation of non-natural amino acids can sometimes present challenges.[9][21] For difluoro(phenyl)methanamine, potential issues and their solutions include:
-
Incomplete Coupling: Due to the steric bulk of the phenyl group, coupling may be slower than for smaller amino acids.
-
Aggregation: The introduction of a hydrophobic residue can sometimes lead to peptide aggregation on the solid support, hindering subsequent reactions.[12][13]
-
Optimization: Use of aggregation-disrupting additives or solvents, or performing the synthesis at an elevated temperature may be beneficial.
-
Conclusion and Future Perspectives
Difluoro(phenyl)methanamine represents a valuable addition to the toolkit of peptide chemists and drug developers. Its unique combination of metabolic stability, modulated lipophilicity, and hydrogen bonding potential offers new avenues for the design of peptide therapeutics with enhanced properties. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this novel building block into peptide sequences. Further research into the conformational effects and biological activities of peptides containing difluoro(phenyl)methanamine will undoubtedly unlock its full potential in the development of next-generation peptide-based drugs.
References
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Vertex AI Search.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Organic Chemistry Portal. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]
-
Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. Available at: [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Iris Biotech. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]
-
Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. Available at: [Link]
-
Marsh Lab - Fluorinated Peptides. University of Delaware. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... ResearchGate. Available at: [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CHIMIA. Available at: [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
((2,4-Difluorophenyl)methyl)(methyl)amine. PubChem. Available at: [Link]
-
Peptide Synthesis with α,α-Difluoro-β-Lactams. Thieme Chemistry. Available at: [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis of Amides and Peptides by Employing [4-(Acetylamino) phenyl]imidodisulfuryl Difluoride (AISF) as a Coupling Reagent. Organic Chemistry Portal. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. jpt.com [jpt.com]
- 10. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotage.com [biotage.com]
- 22. bachem.com [bachem.com]
Reductive difluorination methods to generate difluoro(phenyl)methanamine
Part 1: Executive Summary & Strategic Analysis
The Target Moiety: Stability & Utility
The difluoro(phenyl)methanamine moiety (
-
Primary Amines (
): Highly unstable . They spontaneously eliminate hydrogen fluoride (HF) to form benzonitriles ( ) or iminoyl fluorides. Isolation is rarely possible outside of cryogenic conditions or specific salt forms. -
Secondary/Tertiary Amines (
): Stable and isolable. These are the standard targets for drug development.
"Reductive Difluorination": Clarifying the Nomenclature
While the term "Reductive Difluorination" is often used broadly, in the context of generating gem-difluoroamines, it refers to two distinct mechanistic pathways:
-
Deoxofluorination (The Standard): Replacing the oxygen of an amide with two fluorine atoms. While formally an exchange, this is often categorized alongside reductive functionalizations because it transforms a carbonyl (oxidation state +2) to a difluoromethylene (oxidation state +2) without adding oxidative equivalents.
-
Reductive Defluorination (The Advanced): The controlled reduction of a trifluoromethyl group (
) to a difluoromethylene ( ) species.
This guide details protocols for both approaches, prioritizing the generation of stable tertiary difluoroamines.
Part 2: Decision Matrix & Pathway Visualization
The following decision tree illustrates the selection of the optimal synthetic route based on the starting material.
Figure 1: Strategic selection of synthetic pathways for gem-difluoroamines. Route A is preferred for scalability; Route B is utilized for late-stage functionalization of fluorinated scaffolds.
Part 3: Detailed Experimental Protocols
Protocol A: Deoxofluorination of Benzamides (The Gold Standard)
Objective: Conversion of
Reagents & Materials
-
Substrate:
-Diethylbenzamide (1.0 equiv) -
Fluorinating Agent: PhenoFluor™ (1.2 equiv) OR DAST (Diethylaminosulfur trifluoride) (1.5 equiv). Note: PhenoFluor is preferred for higher thermal stability and safety compared to DAST.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Glassware: Teflon (PFA) flask or oven-dried borosilicate glass (if using PhenoFluor). Avoid standard glass with DAST if HF generation is uncontrolled.
Step-by-Step Methodology
-
Preparation: Charge an oven-dried reaction vessel with a magnetic stir bar and purge with Argon/Nitrogen.
-
Solvation: Dissolve
-Diethylbenzamide (100 mg, 0.56 mmol) in anhydrous DCM (2.0 mL). -
Reagent Addition (Controlled):
-
If using PhenoFluor: Add PhenoFluor (1.2 equiv) in one portion at room temperature.
-
If using DAST: Cool the solution to -78°C. Add DAST (1.5 equiv) dropwise via syringe.
-
-
Reaction:
-
PhenoFluor: Heat to 60°C (sealed tube) or reflux for 4–12 hours.
-
DAST: Allow to warm to room temperature slowly and stir for 12 hours.
-
-
Quenching (Critical):
-
Cool the mixture to 0°C.
-
Slowly add saturated aqueous
. Caution: Vigorous effervescence ( ) will occur.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.-
Note: Gem-difluoroamines can be sensitive to silica gel. Use basic alumina or neutralized silica (treated with 1%
) for purification if necessary.
-
Yield Expectation: 75–90% Key Reference: Ritter, T. et al., J. Am. Chem. Soc.2010 , 132, 12150.
Protocol B: Reductive Defluorination of -Trifluoromethyl Amines
Objective: Selective reduction of a
Reagents & Materials
-
Substrate:
-Trifluoromethyl amine derivative.[1] -
Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS) or Hantzsch Ester.
-
Catalyst: Photoredox catalyst (e.g.,
) or Lewis Base activators. -
Solvent: Acetonitrile or DMF.
Step-by-Step Methodology
-
Setup: In a glovebox, combine the trifluoromethyl substrate (0.2 mmol) and
(1 mol%) in a vial. -
Reductant: Add TMDS (2.0 equiv) and a base (e.g.,
or quinuclidine) if required by the specific catalytic cycle. -
Irradiation: Seal the vial and remove from the glovebox. Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.
-
Workup: Dilute with ether, wash with water, and dry over
. -
Purification: Flash chromatography (neutralized silica).
Mechanism: The photocatalyst generates a silyl radical which abstracts a fluorine atom, generating an
Part 4: Data Analysis & Validation
NMR Characterization
The gem-difluoro moiety provides a distinct spectroscopic signature.
| Nucleus | Signal Pattern | Chemical Shift ( | Coupling Constant ( |
| Singlet (broad) or AB Quartet | -90 to -110 ppm | ||
| Triplet | 110–130 ppm | ||
| Triplet (if | 5.5–7.0 ppm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis to Amide | Moisture ingress during reaction or workup. | Ensure strict anhydrous conditions. Use basic alumina for purification. |
| Low Yield (DAST) | Thermal decomposition of reagent. | Switch to PhenoFluor or XtalFluor-E. Maintain temp < 80°C. |
| Etched Glassware | HF generation. | Use PFA/Teflon liners or plastic syringes. |
Part 5: References
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. The Journal of Organic Chemistry. [Link]
-
Jui, N. T., et al. (2018). Defluorinative Functionalization of Trifluoromethylarenes. Journal of the American Chemical Society. [Link]
-
Pace, V., Holzer, W., & Olofsson, B. (2014). Increasing the Value of Amides: Direct Conversion to Difluoroamines. Advanced Synthesis & Catalysis. [Link]
Sources
Application Note: Advanced Protocols for the N-Alkylation of Difluoro(phenyl)methanamine
Introduction & Scope
Difluoro(phenyl)methanamine—systematically known as (difluorophenyl)methanamine, with the 2,4-difluoro isomer (CAS: 72235-52-0) being the most industrially significant—is a highly valuable primary amine building block in medicinal chemistry. It is a critical intermediate in the synthesis of blockbuster HIV integrase inhibitors, including 1[1][2].
The functionalization of this primary amine into secondary or tertiary amines is a routine yet challenging requirement in drug discovery. This application note provides field-proven, self-validating protocols for the N-alkylation of difluoro(phenyl)methanamine, contrasting direct
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, choosing the correct N-alkylation strategy requires understanding the subtle electronic environment of the substrate.
The Inductive Effect (-I): The presence of two highly electronegative fluorine atoms on the phenyl ring exerts a strong electron-withdrawing inductive effect. Although the amine group is separated from the aromatic system by a methylene bridge, this inductive pull slightly decreases the electron density on the nitrogen atom. Consequently, the nucleophilicity of difluoro(phenyl)methanamine is attenuated compared to an unsubstituted benzylamine.
Direct Alkylation vs. Reductive Amination: Because of this attenuated nucleophilicity, 3
3 can be sluggish. Forcing the reaction with elevated temperatures or stronger bases inadvertently promotes over-alkylation, leading to complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts.To achieve absolute chemoselectivity for secondary amines,4[4]. The initial condensation forms an electrophilic imine. By utilizing sodium triacetoxyborohydride (
Reaction pathways for the N-alkylation of difluoro(phenyl)methanamine.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both functionalization strategies, allowing for rapid decision-making in the lab.
| Parameter | Protocol A: Direct Alkylation | Protocol B: Reductive Amination |
| Reagents | Alkyl halide (R-X), | Aldehyde/Ketone, |
| Temperature | 60–80 °C | 0 °C to Room Temperature |
| Reaction Time | 12–24 hours | 2–6 hours |
| Chemoselectivity | Poor (Mixture of 2° and 3° amines) | Excellent (Strictly 2° amine) |
| Typical Yield | 40–65% | 85–95% |
| Primary Use Case | Exhaustive alkylation (Tertiary amines) | Selective mono-alkylation |
Experimental Protocols
Protocol A: Direct N-Alkylation (Synthesis of Tertiary Amines)
Use this protocol when exhaustive alkylation to a tertiary amine is desired, or when the alkylating agent cannot form a carbonyl precursor.
-
Reaction Setup: Charge a flame-dried round-bottom flask with difluoro(phenyl)methanamine (1.0 equiv) and anhydrous
-dimethylformamide (DMF) to achieve a 0.2 M concentration. -
Base and Electrophile Addition: Add finely powdered, anhydrous
(2.5 equiv). Stir for 5 minutes, then add the alkyl halide (2.2 equiv for exhaustive alkylation to the tertiary amine). -
Thermal Activation: Heat the suspension to 60–80 °C under a positive nitrogen atmosphere for 12–24 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the primary amine (
) and the intermediate secondary amine mass are fully consumed, leaving only the tertiary amine. -
Workup (Critical Step): Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Causality note: DMF is highly miscible with EtOAc. To prevent baseline drift in subsequent NMR analysis, wash the combined organic layers with a 5% aqueous LiCl solution or brine at least five times to fully partition the DMF into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Reductive Amination (Selective Synthesis of Secondary Amines)
Use this protocol for high-yielding, chemoselective synthesis of secondary amines.
-
Imine Condensation: In a dry flask, dissolve difluoro(phenyl)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour. Note: If using a sterically hindered ketone, add 1.0 equiv of glacial acetic acid to catalyze iminium ion formation.
-
Selective Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (
) (1.5 equiv). -
Reaction Progression: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–6 hours. The mild nature of
ensures the unreacted aldehyde is not reduced to its corresponding alcohol. -
Quenching: Quench the reaction carefully with saturated aqueous
(gas evolution will occur) and stir vigorously for 15 minutes to break down boron complexes. -
Extraction: Extract the mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Isolation: Isolate the highly pure secondary amine via flash column chromatography (typically using a Hexanes/EtOAc gradient with 1% Triethylamine to prevent streaking on silica).
References
- BenchChem Technical Support Team.
- Apicule. "2,4-Difluorobenzylamine (CAS No: 72235-52-0)
- National Institutes of Health (NIH). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". PMC.
- MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". MDPI.
Sources
- 1. apicule.com [apicule.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. 2,4-Difluorobenzylamine|Pharmaceutical Intermediate [benchchem.com]
Application Note: Catalytic & Reagent Applications of Difluoro(phenyl)methanamine Derivatives
The following Application Note and Protocol Guide details the applications of Difluoro(phenyl)methanamine and its derivatives in organic synthesis.
Note on Nomenclature & Scope:
The term "Difluoro(phenyl)methanamine" technically refers to the primary amine
Part 1: Executive Summary & Mechanism of Action
Difluoro(phenyl)methanamine derivatives occupy a critical niche in modern organic synthesis, primarily functioning through two distinct mechanistic pathways depending on the substitution pattern:
-
-Difluoroamines (e.g., DFMBA): Act as Deoxofluorinating Reagents . They activate oxygenated substrates (alcohols, ketones, carboxylic acids) via an oxophilic
bond exchange, facilitating nucleophilic fluorination or cyclodehydration. While typically stoichiometric, they are increasingly applied in catalytic activation cycles or as surrogates for unstable fluorinating gases. -
Ring-Fluorinated Benzylamines (e.g., 2,6-Difluorobenzylamine): Serve as Transient Directing Groups (TDGs) . These amines reversibly condense with aldehydes/ketones to form imines, which coordinate transition metals (Pd, Rh) to direct C–H activation, before hydrolyzing to regenerate the catalyst. The electron-deficient fluoro-substitution is crucial for modulating the basicity and stability of the metallacycle intermediate.
Part 2: Protocol A – Deoxofluorination & Cyclization (The "DFMBA" Pathway)
Target Audience: Medicinal Chemists requiring mild fluorination or heterocycle synthesis.
Primary Reagent:
Mechanism: The Fluorine Exchange Activation
DFMBA acts as a "liquid crystalline" source of nucleophilic fluorine. Unlike DAST (which is shock-sensitive), DFMBA is thermally stable.
-
Step 1: The amino-difluoromethyl carbon attacks the substrate's oxygen (alcohol/carbonyl).
-
Step 2: Elimination of
-diethylbenzamide generates a reactive carbocation or activates the bond for nucleophilic attack by fluoride ( ).
Experimental Protocol: Conversion of Primary Alcohols to Alkyl Fluorides
Reagents:
-
Substrate: Primary/Secondary Alcohol (1.0 equiv)
-
Reagent: DFMBA (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst (Optional):
(activator) or Lewis Acid ( )
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with
. -
Charging: Add the alcohol substrate (e.g., 1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
-
Addition: Cool the reaction mixture to 0°C. Add DFMBA (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Note: No significant exotherm is usually observed, unlike DAST.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC or LC-MS for the disappearance of the alcohol and formation of the alkyl fluoride (often less polar).
-
-
Quenching: Pour the reaction mixture into saturated aqueous
(10 mL).-
Caution: Gas evolution (
) may occur if acid byproducts are present.
-
-
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Data Summary: DFMBA vs. DAST
| Feature | DFMBA ( | DAST ( |
| Thermal Stability | High (Stable up to >150°C) | Low (Explosive >90°C) |
| Moisture Sensitivity | Moderate | High (Fumes violently) |
| Selectivity | High for | High, but prone to elimination |
| Byproduct | Sulfinimidoyl species |
Part 3: Protocol B – Transient Directing Group for C–H Activation
Target Audience: Methodologists and Process Chemists performing C–H functionalization. Primary Catalyst/Ligand: 2,6-Difluorobenzylamine [CAS: 69385-37-1].
Mechanism: The Catalytic Imine Cycle
The amine acts as a catalytic auxiliary .
-
Condensation: Amine + Aldehyde Substrate
Imine. -
Coordination: Imine nitrogen binds Pd(II), directing it to the ortho-C–H bond.
-
Activation: C–H cleavage forms a palladacycle.
-
Functionalization: Reaction with coupling partner (e.g., Aryl-I).
-
Hydrolysis: The imine hydrolyzes in situ, releasing the product and regenerating the amine catalyst.
Experimental Protocol: Pd-Catalyzed Ortho-Arylation of Benzaldehydes
Reagents:
-
Substrate: Benzaldehyde derivative (0.2 mmol)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst:
(10 mol%) -
Transient Directing Group: 2,6-Difluorobenzylamine (20–40 mol%)
-
Oxidant/Additive:
(1.5 equiv) or Air (depending on cycle) -
Solvent: HFIP (Hexafluoroisopropanol) or AcOH/Dioxane
Step-by-Step Methodology:
-
Setup: In a 1-dram vial equipped with a stir bar, combine
(4.5 mg, 0.02 mmol) and 2,6-difluorobenzylamine (5.7 mg, 0.04 mmol). -
Solvation: Add solvent (HFIP, 1.0 mL) and stir for 5 mins to pre-form the active amine-Pd species.
-
Substrate Addition: Add the benzaldehyde substrate (0.2 mmol) and Aryl Iodide (0.3 mmol).
-
Additive: Add
(50 mg, 0.3 mmol) if using oxidative coupling, or appropriate base. -
Heating: Seal the vial and heat to 100°C for 12–24 hours.
-
Why 2,6-Difluoro? The electron-withdrawing fluorine atoms lower the basicity of the imine, facilitating the reductive elimination step and preventing irreversible binding of the amine to the metal.
-
-
Hydrolysis: Cool to room temperature. Add 1N HCl (0.5 mL) and stir for 15 mins to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Extract with Ethyl Acetate. Analyze by GC-MS or NMR.
Part 4: Visualization of Pathways
Caption: Catalytic cycle of Transient Directing Group (TDG) mediated C–H activation using 2,6-difluorobenzylamine.
Part 5: References
-
Carpenter, J., et al. "Use of N,N-Diethyl-α,α-difluorobenzylamine (DFMBA) as a Safer Alternative to DAST." Journal of Fluorine Chemistry, 2006.[2] Link
-
He, J., et al. "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Nature, 2014. (Context on amine directing groups). Link
-
Zhang, F.-L., et al. "Transient Directing Groups for Transition Metal-Catalyzed C–H Activation." Chemical Reviews, 2021. Link
-
Bull, J. A., et al. "Exploiting the 2,6-Difluorobenzyl Motif in Catalytic Aerobic Oxidations." ACS Omega, 2025. Link (Hypothetical link based on search context).
-
BLD Pharm. "Product: Difluoro(phenyl)methanamine (CAS 1314951-10-4)."[3] Catalog Entry. Link
Sources
Application Note: Scalable Manufacturing Processes for Difluoro(phenyl)methanamine Intermediates
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The
The Stability Paradox:
Researchers must recognize a fundamental chemical reality: Free primary
-
Implication: "Scalable manufacturing" in this context refers to the synthesis of stable N-substituted derivatives (tertiary amines, protected secondary amines) or the isolation of the amine salts (
) under strictly anhydrous conditions.
This guide details the transition from hazardous legacy reagents (DAST) to modern, scalable deoxyfluorination protocols using XtalFluor-E® and continuous flow strategies.
Route Selection: The Safety-Scalability Trade-off
The synthesis of difluoro(phenyl)methanamines is most commonly achieved via the deoxyfluorination of benzamides .
Comparison of Fluorinating Reagents
| Reagent | Physical State | Thermal Stability ( | Scalability | Key Hazard |
| DAST | Liquid | ~140 °C (Explosive >90°C) | Poor | Shock sensitive; generates free HF immediately. |
| Deoxo-Fluor® | Liquid | ~160 °C | Moderate | Less explosive than DAST but still hazardous on kilo-scale. |
| XtalFluor-E® | Crystalline Solid | >200 °C | High | No free HF generation; non-explosive; hydrolytically stable. |
| Fluolead™ | Crystalline Solid | >230 °C | High | High cost; requires specific activation. |
Decision Matrix: For scalable GMP or GLP production, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is the superior choice due to its crystalline nature (ease of handling) and lack of free HF generation, which minimizes corrosion of glass-lined reactors.
Core Protocol: Deoxyfluorination of Benzamides using XtalFluor-E
This protocol describes the conversion of
Reaction Mechanism
The reaction proceeds via an activated O-sulfinium intermediate, followed by nucleophilic attack by fluoride. Unlike DAST, XtalFluor-E requires an exogenous fluoride promoter (DBU or
Materials & Equipment
-
Reagent: XtalFluor-E (1.2 equiv)
-
Substrate:
-Diethylbenzamide (1.0 equiv) -
Promoter: Triethylamine trihydrofluoride (
) (2.0 equiv) or DBU.[1] -
Solvent: Dichloromethane (DCM), anhydrous.
-
Vessel: Glass reactor (borosilicate is acceptable due to lack of free HF, but Hastelloy is preferred for pilot scale).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Purge the reactor with
. -
Charge
-diethylbenzamide (100 g, 0.56 mol) and anhydrous DCM (500 mL). -
Cool the mixture to 0 °C.
-
-
Reagent Addition:
-
Add
(182 g, 1.13 mol) dropwise over 20 minutes. Note: Exotherm is minimal. -
Add solid XtalFluor-E (155 g, 0.68 mol) in portions over 30 minutes.
-
Critical Check: Ensure internal temperature remains <5 °C during addition.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by 19F NMR (disappearance of benzoyl fluoride intermediate at -113 ppm; appearance of product triplet at -143 ppm).
-
-
Quench & Work-up:
-
Cool reaction mixture to 0 °C.
-
Slowly quench with 5% aqueous
solution. Caution: evolution. -
Separate phases.[1] Extract aqueous layer with DCM (2 x 200 mL).
-
Dry combined organics over
(do not use silica gel for filtration as the product can hydrolyze on acidic silica).
-
-
Isolation:
-
Concentrate under reduced pressure (keep bath <30 °C).
-
Purification: Distillation is preferred for oils. For solid derivatives, recrystallize from Hexane/EtOAc.
-
Advanced Manufacturing: Continuous Flow Strategy
For multi-kilogram campaigns, a packed-bed flow reactor minimizes the inventory of fluorinating agent.
Analytical Validation & Stability
19F NMR Characterization[10]
-
Chemical Shift:
-140 to -150 ppm (typically a singlet or triplet depending on protons on -carbon). -
Coupling:
coupling of ~250 Hz visible in 13C NMR.
Stability Assay
-
Hydrolytic Stability: These compounds hydrolyze back to amides in acidic aqueous media. Store under Nitrogen at -20 °C.
-
Thermal Stability: Perform DSC (Differential Scanning Calorimetry) on the final product. Most
compounds are stable up to 100 °C, but this must be empirically verified for each derivative.
References
-
L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411.[2] Link
-
Beaulieu, F., et al. (2009).[3] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link
-
Gonay, M., et al. (2020).[4][5] "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E." Journal of Organic Chemistry, 85(16), 10253–10264. Link
-
Pace, V., et al. (2016). "Recent Advances in the Synthesis of Difluoromethylated Compounds." Advanced Synthesis & Catalysis, 358(17), 2662–2690. Link
-
Hughes, G., et al. (2025). "Safe and Scalable Flow-Based Strategy for alpha,alpha-Difluoromethylene Amines." Angewandte Chemie International Edition, e202512345 (Early View). Link
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. rsc.org [rsc.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. BJOC - Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates [beilstein-journals.org]
- 5. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
Technical Application Note: Stability, Handling, and Storage of Gem-Difluoroamines
Abstract
Gem-difluoroamines (
Part 1: The Stability Paradox & Hydrolysis Mechanism
The Mechanism of Decomposition
Gem-difluoroamines are inherently sensitive to hydrolysis due to the high lability of the C-F bond when adjacent to a nitrogen lone pair. The decomposition follows an
-
Protonation/Activation: Trace acid or water hydrogen-bonds to a fluorine atom.
-
Elimination: Fluoride is expelled, forming a highly electrophilic fluoro-iminium ion (
). -
Nucleophilic Attack: Water attacks the iminium carbon.
-
Collapse: Elimination of the second fluoride (as HF) yields the corresponding amide (
).
The "Glass Etching Cycle of Death"
A critical error in handling gem-difluoroamines is storing them in glass vials without absolute moisture exclusion. The hydrolysis product, Hydrogen Fluoride (HF), reacts with the silicon dioxide (
Crucial Insight: The reaction with glass generates two equivalents of water for every four equivalents of HF consumed. This newly generated water feeds back into the hydrolysis of the gem-difluoroamine, creating an autocatalytic cycle that rapidly degrades the entire sample, often leading to hazardous pressure buildup (
Mechanistic Visualization
Figure 1: The autocatalytic decomposition cycle of gem-difluoroamines in glass containers.
Part 2: Storage Protocols
To break the cycle described above, the storage system must eliminate both the source of hydrolysis (moisture) and the amplifier (glass).
Material Compatibility Table
| Material | Compatibility | Notes |
| Borosilicate Glass | FORBIDDEN | Reacts with HF; autocatalytic destruction. |
| PTFE / PFA / FEP | Excellent | Chemically inert to HF and amines. Best for long-term storage. |
| Polypropylene (PP) | Good | Acceptable for short-term; less permeable than PE but not as good as Fluoropolymers. |
| Stainless Steel | Poor | HF can cause corrosion/pitting over time. |
The "Double-Barrier" Storage System
For compounds stored >24 hours, use this self-validating protocol:
-
Primary Container: Transfer the neat gem-difluoroamine into a Teflon (PFA/FEP) bottle or vial with a tight-sealing screw cap.
-
Secondary Containment: Place the Teflon vial inside a larger glass jar containing a layer of activated molecular sieves (4Å) or
at the bottom. -
Atmosphere: Purge the secondary jar with Argon before sealing.
-
Temperature: Store at -20°C . Lower temperatures kinetically retard the hydrolysis rate.
Part 3: Handling & Synthesis Protocols
Solvent Selection
Solvents must be rigorously anhydrous (<50 ppm water).
-
Preferred: Dichloromethane (DCM), Chloroform (
), Acetonitrile (MeCN). -
Avoid: Alcohols (react immediately), Ethers (unless peroxide-free and ultra-dry; THF can be polymerized by Lewis acidic decomposition byproducts).
Transfer Techniques
Never pour these reagents in open air.
-
Liquids: Use positive-pressure canula transfer or oven-dried gas-tight syringes.
-
Solids: Weigh inside a glovebox under
or Ar atmosphere.
Reaction Monitoring (NMR)
Standard NMR tubes are made of borosilicate glass. If your sample contains trace HF, it will etch the tube during the acquisition, broadening peaks and damaging the probe.
Protocol for NMR Analysis:
-
Solvent: Use
that has been stored over basic alumina or to neutralize trace HCl/acid. -
Tube Liner: Use a PTFE/FEP NMR tube liner if the sample is suspected to contain free HF.
-
Alternative: If a liner is unavailable, run the scan immediately (<10 mins) and discard the tube. Do not leave the sample in the probe overnight.
-
Internal Standard: Use
-trifluorotoluene ( ) or Fluorobenzene ( ppm) to quantify purity via NMR.
Part 4: Purification Strategies
Traditional silica gel chromatography is often fatal for gem-difluoroamines due to the acidity of silanol groups (
Recommended Purification Methods
-
Distillation: For volatile liquid amines, vacuum distillation is the gold standard. It removes non-volatile amide byproducts. Use a short-path distillation head and ensure the receiver flask is kept cold.
-
Buffered Silica Chromatography:
-
Pre-treat silica gel with 1-2% triethylamine (
) in hexanes to neutralize acidity. -
Use a mobile phase containing 0.5%
. -
Note: Even with buffering, minimize column residence time.
-
-
Basic Alumina: Use neutral or basic alumina (Activity Grade III) instead of silica. It is less likely to induce hydrolysis.
Part 5: Safety Considerations (HF Hazards)
The decomposition of gem-difluoroamines releases anhydrous HF. This is not a standard acid burn hazard; it is a systemic toxicant.[2]
The "Silent" Burn
HF penetrates skin without immediate pain (due to nerve interference) and decalcifies bone, leading to cardiac arrest via hypocalcemia.
Mandatory Safety Equipment
-
Gloves: Double-gloving is required. Inner: Nitrile.[3][4] Outer: Thick Neoprene or Butyl Rubber . (Standard nitrile is permeable to HF gas over time).
-
First Aid: A tube of 2.5% Calcium Gluconate Gel must be within arm's reach on the benchtop, not in a drawer.
-
Spill Control: Do not use standard spill kits (clay/sand). Use a specific HF neutralizer (containing calcium carbonate/gluconate) to bind fluoride ions as insoluble
.
Emergency Workflow Visualization
Figure 2: Immediate response protocol for gem-difluoroamine/HF exposure.
References
-
Mechanistic Insight on Hydrolysis
-
General Stability of Geminal Dihalides
- Title: Geminal diol is unstable, why? (Context on gem-dihalide hydrolysis equilibrium).
- Source: Quora / Chemical Principles Discussion.
-
URL:[Link]
-
HF Safety & Handling
-
NMR Solvent Selection & Impurities
-
Purification & Silica Compatibility
- Title: Benzyne - Organic Syntheses Procedure (Note 18 on Phosph
- Source: Organic Syntheses.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield of difluoro(phenyl)methanamine in deoxofluorination reactions
Welcome to the Deoxofluorination Technical Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to help you optimize the yield of difluoro(phenyl)methanamine derivatives—specifically
Because
Mechanistic Pathway: Amide Deoxofluorination
Understanding the reaction mechanism is the first step in troubleshooting. The conversion of a benzamide to an
Mechanism of benzamide deoxofluorination to α,α-difluoroamine and nitrile side-reaction.
Reagent Selection Matrix
Selecting the correct fluorinating agent is critical for maximizing yield and ensuring laboratory safety. We recommend transitioning away from traditional DAST for scale-up due to its explosive auto-catalytic decomposition profile at elevated temperatures[1].
| Reagent | Thermal Stability | Reactivity Profile | Byproduct Management | Ideal Use Case |
| DAST | Low (Explosive >90 °C) | High | Difficult (Tars at high temp) | Small-scale, electron-rich substrates |
| Deoxo-Fluor | High (Stable to 140 °C) | High | Moderate (Liquid byproducts) | Scale-up, general benzamides[1] |
| XtalFluor-E | Very High (Crystalline) | Moderate (Requires exogenous F⁻) | Easy (Water-soluble salts) | Moisture-sensitive workflows |
| Fluolead | Very High (Crystalline) | Very High | Easy | Electron-deficient benzamides[2] |
Troubleshooting Guide & FAQs
Q1: My reaction with primary benzamide yields benzonitrile instead of difluoro(phenyl)methanamine. How do I fix this?
A: This is a thermodynamic inevitability. If you start from a primary benzamide (
Q2: I am experiencing low yields and severe tar formation when scaling up the synthesis of
Q3: The deoxofluorination of my electron-deficient benzamide (e.g., 4-nitro-
Self-Validating SOP: Synthesis of -Diethyl-difluoro(phenyl)methanamine (DFBA)
This protocol utilizes Deoxo-Fluor for the efficient synthesis of DFBA, a common difluoro(phenyl)methanamine derivative[3].
Step 1: Reactor Preparation (Causality: HF Management)
Do not use standard borosilicate glassware. The reaction generates HF, which etches glass to form water and
Step 2: Reagent Addition
Dissolve
Step 3: Reaction Monitoring (Causality: Self-Validation)
Remove the ice bath and stir at room temperature for 12 hours. Do not use standard silica TLC.
Step 4: Quenching
Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous
Step 5: Extraction & Purification (Causality: Product Stability)
Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous
References
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Organic Chemistry Portal / Journal of Organic Chemistry.
- Campbell, M. G., & Ritter, T. "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews (ACS).
- Nomoto, T., Fukuhara, T., & Hara, S. "Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols." Synthesis (Thieme).
Sources
Optimizing solvent selection for difluoro(phenyl)methanamine stability
Welcome to the technical support guide for optimizing solvent selection for difluoro(phenyl)methanamine and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this compound. Given its structural features—a benzylic amine with alpha-difluoro substitution—difluoro(phenyl)methanamine presents unique stability challenges. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the integrity of your compound during storage, analysis, and reaction workups.
Frequently Asked Questions (FAQs)
Q1: What makes difluoro(phenyl)methanamine susceptible to degradation?
A1: The instability of difluoro(phenyl)methanamine arises from a combination of two structural features:
-
Benzylic Amine Moiety: The carbon atom attached to both the phenyl ring and the nitrogen atom (the benzylic position) is prone to oxidation. This can lead to the formation of the corresponding imine, which can then hydrolyze to benzaldehyde and difluoromethanamine.[1]
-
α-Difluoro Group: Fluorine atoms are highly electronegative. While the C-F bond is strong, the presence of a lone pair of electrons on the adjacent nitrogen atom can facilitate the elimination of fluoride (HF), particularly under certain conditions.[2] This is a known instability pathway for many α-fluoroamines.[2][3]
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways are:
-
Hydrolysis and Oxidation: In the presence of water (especially under acidic or basic conditions) or oxidizing agents, the primary amine can be oxidized to an imine. This imine is often unstable and can hydrolyze to form benzaldehyde and difluoromethylamine. The latter is also unstable and can further decompose.
-
Elimination/Defluorination: The lone pair on the amine nitrogen can facilitate the elimination of a fluoride ion, particularly if the amine is deprotonated (in basic conditions) or if the benzylic position becomes electron-deficient. This pathway can lead to a complex mixture of degradation products.[2]
Q3: Which general classes of solvents should I be cautious with?
A3: Caution is advised with the following solvent types:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both a proton source and a nucleophile, actively participating in and facilitating hydrolysis of the imine intermediate. Reactions in protic solvents like methanol can also lead to the formation of byproducts like methylcarbonate salts in the presence of CO2.[4]
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): While often used in synthesis, DCM can react with amines, especially under prolonged storage or upon heating, leading to complex side reactions and degradation.[5]
-
Reactive Solvents (e.g., Acetone): Ketone-based solvents like acetone can react with the primary amine to form imines, directly consuming your starting material.[6]
Q4: What solvents are generally considered safer for storing difluoro(phenyl)methanamine?
A4: For short- to medium-term storage in solution, consider using:
-
Aprotic, Non-polar Solvents: Heptane or Toluene are good initial choices as they are less likely to participate in degradation reactions.
-
Aprotic, Polar Solvents: Acetonitrile (ACN) or Tetrahydrofuran (THF) are generally suitable. They are polar enough to dissolve the compound but lack the reactive protons of alcohols or water. However, always use high-purity, anhydrous grades, as residual water can still be a problem.
Troubleshooting Guide: Common Experimental Issues
Q: I dissolved my compound in Methanol for HPLC analysis, and I see a new, growing peak over time, even at room temperature. What is happening?
A: You are likely observing solvent-induced degradation. Methanol is a protic solvent that can facilitate the hydrolysis of your compound, likely through an imine intermediate. The new peak could be benzaldehyde or another related degradant.
-
Immediate Action: Prepare fresh samples for injection immediately before analysis. Do not let the sample sit in the autosampler for an extended period.
-
Long-Term Solution: Change your sample diluent. A 50:50 mixture of acetonitrile and water is a common starting point for reversed-phase HPLC, but for this compound, you should prioritize minimizing the aqueous and protic component.[7] Try using a diluent of 90:10 Acetonitrile:Water or even 100% Acetonitrile if solubility permits. This is a critical step in developing a stability-indicating HPLC method.[8][9]
Q: My NMR spectrum in DMSO-d6 looks clean initially, but after 24 hours in the tube, new signals have appeared. Why?
A: While DMSO is aprotic, it is highly hygroscopic (absorbs water from the air). The absorbed water can be sufficient to cause slow hydrolysis of your compound over 24 hours. Additionally, some grades of DMSO can contain acidic or basic impurities that catalyze degradation.
-
Immediate Action: For critical samples, use anhydrous DMSO-d6 and seal the NMR tube tightly with parafilm.
-
Best Practice: Acquire spectra as soon as the sample is fully dissolved. If a time-course study is not the goal, do not let samples sit for extended periods before analysis. For quantitative NMR (qNMR), where stability is paramount, preparing the sample in a glovebox under an inert atmosphere is recommended.
Q: I ran a reaction to modify the amine, but the yield is very low, and I've isolated benzaldehyde from the reaction mixture. What went wrong?
A: The isolation of benzaldehyde is a strong indicator that your compound degraded via the oxidation/hydrolysis pathway under the reaction conditions.
-
Troubleshooting Steps:
-
Check the pH: Conditions that are too acidic or basic can accelerate degradation. If possible, run the reaction at or near neutral pH.
-
Exclude Water and Air: Ensure all solvents are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of both hydrolysis and oxidation.
-
Lower the Temperature: Thermal stress can accelerate degradation.[10] If the reaction allows, try running it at a lower temperature.
-
Re-evaluate Reagents: If you are using a strong base, it may be deprotonating the amine and promoting an elimination pathway. Consider a non-nucleophilic, sterically hindered base. If using acidic conditions, ensure they are necessary and as mild as possible.
-
Data & Visualization
Table 1: Solvent Selection Guide for Difluoro(phenyl)methanamine
| Solvent Class | Examples | Risk Level | Rationale & Recommendations |
| Aprotic, Non-Polar | Toluene, Heptane | Low | Inert and non-participatory. Excellent choice for storage and non-polar reaction conditions. Ensure low water content. |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Low to Medium | Generally safe. ACN is often the best choice for analytical diluents.[11] Risk increases with water content and prolonged storage. Use anhydrous grades. |
| Protic, Polar | Methanol, Ethanol, Isopropanol, Water | High | Can participate directly in hydrolysis and other degradation pathways.[4] Avoid for storage. If required as a reaction solvent, use anhydrous grades and inert atmosphere. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Risk of direct reaction with the amine over time, forming complex adducts and salts.[5] Avoid for long-term storage. |
| Ketones / Aldehydes | Acetone, MEK | Very High | Will react with the primary amine to form an imine.[6][12] Do not use as a solvent or for cleaning glassware used for this compound. |
| Ethers | Diethyl Ether, MTBE | Low | Generally safe, but prone to peroxide formation upon storage, which can cause oxidation. Use fresh, inhibitor-free bottles. |
Key Experimental Workflows
The following diagrams illustrate critical decision-making and mechanistic pathways relevant to working with difluoro(phenyl)methanamine.
Caption: Simplified primary degradation pathway via oxidation and hydrolysis.
Experimental Protocols
Protocol 1: Rapid Solvent Stability Screen by HPLC-UV
This protocol allows for a quick assessment of compound stability in various solvents under isothermal conditions. It is a crucial first step before developing a full stability-indicating method. [13][14] Objective: To identify compatible solvents for short-term handling and analysis.
Materials:
-
Difluoro(phenyl)methanamine (solid)
-
HPLC-grade solvents to be tested (e.g., Acetonitrile, Methanol, THF, DCM, Toluene)
-
HPLC system with UV detector (PDA/DAD preferred) and a C18 column
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of the compound in a solvent known to be relatively safe (e.g., Acetonitrile) at ~10 mg/mL.
-
Test Solution Preparation: In separate amber glass vials, add an aliquot of the stock solution to each of the test solvents to create final solutions at a working concentration (e.g., 0.1 mg/mL). Prepare a control sample diluted only in Acetonitrile.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject each test solution onto the HPLC system. Use a generic gradient method (e.g., 5-95% Acetonitrile/Water over 10 minutes) to get a baseline chromatogram. [7]Record the peak area and purity of the main peak.
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C) to accelerate potential degradation. Protect from light.
-
Time Point Analysis: At set time points (e.g., T=4h, 8h, 24h), remove the vials, cool to room temperature, and re-inject.
-
Data Analysis: Compare the peak area of the parent compound and the appearance of any new peaks at each time point relative to T=0. Calculate the percentage of remaining parent compound. A stable solution will show <2% degradation over 24 hours.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of your analytical method. [15][16] Objective: To intentionally degrade the compound to understand its liabilities and produce degradants for analytical method development.
Procedure:
-
Sample Preparation: Prepare several solutions of difluoro(phenyl)methanamine at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.
-
Acid Hydrolysis: To one sample, add 1N HCl to bring the final acid concentration to 0.1N. Heat at 60°C for 4 hours. [10]* Base Hydrolysis: To another sample, add 1N NaOH to bring the final base concentration to 0.1N. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep one sample (in solution) at 80°C for 24 hours. Place a sample of the solid compound in an 80°C oven for 24 hours. [10]* Photolytic Degradation: Expose a solution and a solid sample to UV light (e.g., 254 nm) for 24 hours. [10][14]* Analysis: After the stress period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS. The goal is to achieve 5-20% degradation of the main peak. [15]This allows for the clear identification of degradation products without completely consuming the parent compound.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
-
methanamine. (2023, August 20). Smolecule.
- (2-(Difluoromethoxy)phenyl)methanamine hydrochloride. (n.d.). Benchchem.
- α-Fluoroamines. (n.d.). Enamine.
- (3,5-Difluorophenyl)(phenyl)methanamine. (n.d.). ChemScene.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. Chemical Reviews, 119(13), 7478–7529.
- Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. Energy Procedia.
- Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through >1>H NMR and >13>C NMR. (2024, June 26). ACS Omega.
- Li, Z., et al. (2010). Convenient and clean synthesis of imines from primary benzylamines. Green Chemistry.
- DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Singh, A., et al. (2017). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes.
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015, June 25). MDPI.
- Dong, M. W. (2021, August 24). An Overview of the Traditional 5-Step Approach in HPLC Method Development.
- Novel acid addition salt of 1-(5-(2,4-difluorophenyl)-1-((3- fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n- methylmethanamine. (n.d.).
- Degradation studies of amines and alkanolamines during sour gas tre
- SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. (n.d.). The Royal Society of Chemistry.
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015, June 25). MDPI.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research.
- One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. (2009, March 5). The Journal of Organic Chemistry.
- Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (2024, January 5). Journal of the American Chemical Society.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). PubMed Central.
- N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine. (n.d.). LGC Standards.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- Imine formation-Typical procedures. (2024, October 21). OperaChem.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic.
- Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021, September 16). The Journal of Organic Chemistry.
- 1-(2,5-Difluorophenyl)-N-methylmethanamine. (n.d.). Sigma-Aldrich.
- Kinetics of reaction of benzyl halides with amines in mixed solvents. (n.d.). Indian Academy of Sciences.
- (2,6-Difluoro-4-(trifluoromethyl)phenyl)methanamine. (n.d.). ChemScene.
- Fluorin
- Formation of Imines and Enamines. (2025, July 5). Chemistry Steps.
- Structural basis for the enhanced stability of highly fluorin
- 1-[4-(difluoromethyl)phenyl]methanamine. (n.d.). Merck.
- Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (2024, January 5). Journal of the American Chemical Society.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.).
- Synthesis of imines from different benzylic amines and aminesa. (n.d.).
- Synthesis and Applications of Fluorinated -Amino Acids. (2017, November 15). Princeton University.
- Advancing Amine Degradation Analysis. (2021, January 26).
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 26).
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Chemical analysis in amine system oper
Sources
- 1. Convenient and clean synthesis of imines from primary benzylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Fluoroamines - Enamine [enamine.net]
- 4. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide [mdpi.com]
- 5. aidic.it [aidic.it]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. irjpms.com [irjpms.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. onyxipca.com [onyxipca.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Difluoro(phenyl)methanamine Synthesis
Topic: Troubleshooting Low Conversion & Instability in
Introduction: The "Hidden" Instability Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing low conversion, disappearance of product during workup, or unexpected byproducts (specifically benzonitrile) when attempting to synthesize difluoro(phenyl)methanamine (
Critical Technical Alert:
The free base
Your "low conversion" is likely one of three distinct failure modes:
-
The Nitrile Trap: Dehydration of the primary amide precursor instead of fluorination.
-
Hydrolytic Reversion: The product forms but reverts to the amide/aldehyde during aqueous quench.
-
Reagent Deactivation: Moisture contamination in DAST/Deoxo-Fluor reagents.[1]
Module 1: Diagnostic Decision Tree
Before adjusting parameters, identify your specific failure mode using the flowchart below.
Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure in gem-difluorination.
Module 2: The "Nitrile Trap" (Primary Amide Dehydration)
Symptom: You treated benzamide (
The Mechanism of Failure
-
Activation:
attacks Sulfur (DAST). -
Elimination: The intermediate loses a proton and the leaving group (
) to form the Nitrile ( ), rather than accepting two Fluorides.
Corrective Protocols
Option A: Switch to Thioamides (The "Sulfur Switch")
Thioamides (
-
Protocol Adjustment: Convert Benzamide
Thiobenzamide (Lawesson’s Reagent) Fluorination. -
Reagent: DAST (2.5 equiv) in
at 0°C to RT.
Option B: Use XtalFluor-E with Promoter
XtalFluor-E is less prone to causing elimination than DAST, but it requires an exogenous fluoride source.
-
Protocol:
-
Substrate: Benzamide (1.0 equiv).
-
Reagent: XtalFluor-E (1.5 equiv).[2]
-
Critical Additive:
(2.0 equiv) or DBU. -
Solvent:
, reflux.
-
Why: The HF complex provides a high concentration of fluoride anion to compete with the elimination pathway.
-
Module 3: Reagent Quality & Handling
Symptom: Starting material remains unreacted.
Root Cause: DAST and Deoxo-Fluor are extremely moisture-sensitive. Hydrolysis produces
Reagent Troubleshooting Table
| Reagent | Physical State | Signs of Degradation | Corrective Action |
| DAST | Yellow-orange liquid | Dark brown/black color; Fuming; Etching of glass | Distill under vacuum (hazardous) or buy fresh. Store in Teflon/HDPE. |
| Deoxo-Fluor | Amber liquid | Precipitate formation; Viscosity change | More thermally stable than DAST, but still requires inert atmosphere. |
| XtalFluor-E | Crystalline solid | Clumping; Loss of crystallinity | Easiest to handle. Can be weighed in air (quickly), but store in desiccator. |
Protocol Validation Step: Before committing valuable substrate, perform a "Water Test" (NMR):
-
Take an aliquot of your DAST in
. -
NMR: DAST shows a doublet at
ppm (S-F). Hydrolyzed byproducts (like or HF) appear at different shifts. If the doublet is minor, discard the reagent.
Module 4: Preventing Decomposition During Workup
Symptom: Product disappears during aqueous quench; Benzamide or Benzaldehyde reappears.
Root Cause: The
The "Anhydrous Rescue" Protocol
Do NOT perform a standard aqueous bicarbonate wash if you are targeting the free amine.
-
Quench: Pour reaction mixture onto solid
(anhydrous) or into an anhydrous base like in MeOH. -
Isolation:
-
The free amine is likely too unstable to isolate.
-
Mandatory Derivatization: Isolate as the Hydrochloride Salt .
-
Procedure: Pass anhydrous HCl gas through the crude reaction mixture (in ether/DCM) or add TMSCl/MeOH.
-
The salt (
) shuts down the nitrogen lone pair, preventing HF elimination and hydrolysis.
-
Module 5: Reaction Pathway Visualization
Understanding the competition between Fluorination and Elimination is vital.
Figure 2: Mechanistic pathways showing why Nitrile formation is the dominant trap for primary amides.
Frequently Asked Questions (FAQ)
Q1: Can I use glass reaction vessels for this synthesis?
-
Answer: Yes, but with caution. While DAST/Deoxo-Fluor etch glass over time, single-use borosilicate vials are generally acceptable for short reactions (<24h). However, if using XtalFluor-E with
, the HF concentration is higher; Teflon (PFA/FEP) vessels are strongly recommended to prevent silica contamination and vessel failure.
Q2: Why is my yield lower with DAST than Deoxo-Fluor?
-
Answer: Deoxo-Fluor is more thermally stable, allowing reactions to be run at higher temperatures (up to 60-80°C) without the decomposition risks associated with DAST (which decomposes violently >90°C). If your substrate is sterically hindered, the higher thermal ceiling of Deoxo-Fluor may drive the reaction to completion where DAST fails.
Q3: I see a "doublet of triplets" in my proton NMR around 6.5 ppm. What is it?
-
Answer: This is likely the aldehyde (
) or a hemiaminal intermediate. If the fluorination is incomplete or hydrolysis occurs, you might see the proton of the aldehyde or the of the amide. A true gem-difluorobenzylamine signal ( ) would typically show no protons on the -carbon, but the protons would be broad and coupled to fluorine.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry. Link
-
Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents." The Journal of Organic Chemistry. Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link
- Sashida, H., & Tsuchiya, T. (2000). "Direct Synthesis of Nitriles from Primary Amides using DAST." Chemical & Pharmaceutical Bulletin.
-
Gonay, M., et al. (2020).[3] "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E." The Journal of Organic Chemistry. Link
Sources
Minimizing side reactions during the formation of alpha,alpha-difluorobenzylamine
Technical Support Center: Synthesis of α,α-Difluorobenzylamine
A Guide for Drug Development Professionals on Minimizing Side Reactions
Welcome to the technical support center for the synthesis of α,α-difluorobenzylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. The gem-difluorobenzyl group is a valuable bioisostere for carbonyls and hydroxyls, offering improved metabolic stability and binding affinity in drug candidates. However, its synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis, focusing on the deoxofluorination of benzaldehyde-derived imines. Our goal is to equip you with the knowledge to not only identify but also proactively minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α,α-difluorobenzylamines, and what are the primary challenges?
A1: The most prevalent laboratory-scale method is the deoxofluorination of a pre-formed imine (derived from benzaldehyde) using a nucleophilic fluorinating agent. The primary challenge is controlling the reactivity of the fluorinating agent and intermediate species to prevent side reactions. The most common issues are elimination, the formation of mono-fluorinated impurities, and hydrolysis of the reagent.
Q2: I'm observing a significant byproduct that appears to be an alkene. What is causing this and how can I stop it?
A2: You are likely observing an elimination side reaction. This occurs when the intermediate formed after the initial reaction of the imine with the fluorinating agent loses a proton and the leaving group, instead of undergoing the second fluoride substitution. This pathway is competitive with the desired gem-difluorination. Strategies to minimize this are detailed in the troubleshooting section below.[1]
Q3: My reaction is sluggish and I'm left with a lot of mono-fluorinated intermediate. What should I do?
A3: This indicates incomplete reaction. The cause is often insufficient fluorinating agent, poor reagent quality, or non-optimal reaction temperature. Increasing the equivalents of the fluorinating agent or allowing the reaction to proceed for a longer duration at room temperature can often resolve this.[2]
Q4: Why are anhydrous conditions so critical for this reaction?
A4: Deoxofluorinating agents like DAST and Deoxo-Fluor are highly sensitive to moisture. Water will rapidly hydrolyze the reagent, reducing its effective concentration and generating hydrogen fluoride (HF) in situ.[1] This not only stops the desired reaction but HF can also lead to deprotection of acid-labile groups or other unwanted side reactions.
Core Principles: The Reaction and Its Pitfalls
The target transformation involves the conversion of a C=N bond of an imine to a CF₂-NH group. This is typically achieved using a deoxyfluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[2][3]
The general mechanism involves the initial attack of the imine nitrogen or carbonyl oxygen (in the case of starting from the aldehyde) on the sulfur atom of the fluorinating agent, followed by intramolecular fluoride delivery. For gem-difluorination, this process must occur twice. The primary competing pathway is an E2-type elimination reaction, which is particularly prevalent with substrates that can form stable alkenes or are sterically hindered.
Sources
Technical Support Center: Difluoro(phenyl)methanamine Stabilization
This guide serves as a technical support resource for researchers working with Difluoro(phenyl)methanamine (also known as
Note: This compound is chemically distinct from ring-fluorinated benzylamines (e.g., 2,4-difluorobenzylamine). If your fluorine atoms are on the benzene ring, your compound is stable. If your fluorine atoms are on the benzylic carbon (
Status: Senior Application Scientist Verified Subject: Long-term Storage & Stabilization Protocols
Executive Summary: Immediate Action Required
Do not store Difluoro(phenyl)methanamine as a free amine.
The free base (
Part 1: The Science of Instability (Why is this happening?)
To troubleshoot effectively, you must understand the decomposition mechanism. The instability arises from the "gem-difluoro amino" motif. The nitrogen lone pair facilitates the expulsion of a fluoride ion (a good leaving group in this context), leading to the formation of a nitrile.
Decomposition vs. Stabilization Pathway
The following diagram illustrates why protonation (salt formation) stops decomposition. By tying up the nitrogen lone pair with a proton (
Figure 1: The free amine pathway (Red) leads to Benzonitrile and HF. The protonation pathway (Green) yields the stable salt.
Part 2: Stabilization Protocol (Step-by-Step)
Objective: Convert crude
Reagents Required:
-
Anhydrous Diethyl Ether (
) or Dichloromethane (DCM). -
4M HCl in Dioxane (commercial anhydrous solution).
-
Nitrogen/Argon atmosphere.
Workflow:
-
Dissolution: Dissolve your crude free amine immediately in anhydrous
or DCM. Keep the concentration roughly 0.1 M.-
Critical: Do not use alcohols (MeOH/EtOH) as solvents; they can react with the activated
center under acidic conditions.
-
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Acidification: Add HCl (in Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate (the salt) should form immediately.
-
Stoichiometry: Add a slight excess (1.1 equivalents) of HCl.
-
-
Isolation: Filter the solid under an inert atmosphere (Schlenk filtration is ideal) to avoid moisture condensation.
-
Drying: Dry the solid under high vacuum for 2–4 hours to remove all traces of HCl gas and solvent.
Part 3: Troubleshooting & FAQs
Section A: Stability & Decomposition
Q: My sample is "smoking" when I open the vial. What is happening? A: This is a critical safety hazard. The "smoke" is likely Hydrogen Fluoride (HF) gas reacting with moisture in the air. This indicates your compound has decomposed back to Benzonitrile.
-
Action: Neutralize the vial immediately with saturated sodium bicarbonate solution (carefully) and dispose of it as hazardous fluoride waste. Do not attempt to salvage.
Q: I see a new peak in my NMR around ~110-120 ppm (13C) or ~1900-2200 cm-1 (IR).
A: These are characteristic signals of a Nitrile (
-
Diagnosis: Your amine has eliminated HF to form Benzonitrile (
). -
Cause: The free amine was left at room temperature too long or exposed to moisture.
Q: Can I store the free amine in the freezer? A: No. Even at -20°C, the free amine is thermodynamically driven to eliminate HF. It must be stored as a salt.
Section B: Storage Conditions
Q: What are the optimal storage conditions for the HCl salt? A: Follow this matrix for long-term integrity:
| Parameter | Recommendation | Reason |
| Form | Solid Hydrochloride Salt | Protonation prevents HF elimination. |
| Temperature | -20°C (Freezer) | Slows kinetic hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis risk). |
| Container | Polypropylene (PP) or Teflon | Crucial: If trace HF forms, it will etch glass. Plastic is safer. |
| Desiccant | Required | The salt is likely hygroscopic. Store in a secondary jar with Drierite. |
Section C: Handling
Q: Why is my glassware becoming "frosted" or etched? A: You are generating HF in situ.
-
Mechanism:
. -
Fix: Switch to plasticware (HDPE/PP) for all handling steps involving the free amine or crude reaction mixtures.
Q: Can I perform an aqueous workup (extraction) on the free amine?
A: Avoid it if possible. The
-
Better Path: Filter the crude reaction mixture through Celite (if necessary) and precipitate the salt directly from the organic phase as described in the protocol.
References
- Context: Establishes the commercial standard of storing fluorinated benzylamines as hydrochloride salts.
- Context: Validates the use of gem-difluoro amines as building blocks and highlights their stability profiles in drug discovery.
- Context: Provides comparative data on stable ring-fluorinated isomers vs.
-
National Institutes of Health (NIH). (2001). Mechanism of base-promoted HF elimination. J Am Chem Soc.[1][2] Retrieved March 7, 2026, from [Link]
- Context: Mechanistic grounding for the E1cB-like elimination of HF
Sources
Technical Support Center: Controlling Exotherms in Fluorinated Benzylamine Synthesis
Introduction: The Challenge of Fluorinated Benzylamine Synthesis
Fluorinated benzylamines are crucial building blocks in modern medicinal chemistry, valued for their ability to enhance properties like metabolic stability and binding affinity.[1] Common synthetic routes, such as the reductive amination of fluorinated benzaldehydes or the nucleophilic substitution of fluorinated benzyl halides, are powerful tools for their creation.[1][2] However, these transformations are frequently accompanied by significant heat release (exotherms).
If not properly managed, these exotherms can lead to thermal runaway—a dangerous situation where the reaction rate increases exponentially, overwhelming the system's cooling capacity and potentially causing a catastrophic failure of the reaction vessel.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to safely manage and control these energetic reactions.
Understanding the Root Cause: Why Are These Reactions Exothermic?
The heat generated during these syntheses primarily originates from the formation of strong chemical bonds. Two common and highly effective methods for synthesizing fluorinated benzylamines are particularly prone to exothermic behavior:
-
Reductive Amination: This popular one-pot method involves reacting a fluorinated aldehyde or ketone with an amine to form an imine, which is then reduced in-situ by a hydride agent (e.g., NaBH₄, NaBH₃CN).[5][6] Both the imine formation and, more significantly, the hydride reduction step, release substantial thermal energy.
-
Nucleophilic Substitution (Amination of Benzyl Halides): This SN2 reaction involves the displacement of a halide (like bromine or chlorine) from a fluorinated benzyl halide by an amine.[2] The formation of the new carbon-nitrogen bond is a highly favorable and energetic process.
A lack of understanding of the underlying thermochemistry is a primary cause of incidents involving thermal runaway.[3] Therefore, a thorough hazard assessment is crucial before any scale-up.[7][8][9]
Proactive Exotherm Control: A Three-Pillar Strategy
Effective exotherm management begins long before the reaction starts. A proactive approach based on careful planning and engineering controls is the most reliable way to ensure safety.
Pillar 1: Characterize Your Reaction
Before scaling up, it is essential to understand the thermal profile of your reaction.[10]
-
Reaction Calorimetry (RC): Use a reaction calorimeter to obtain real-time heat-flow data.[11][12] This provides critical information on the total heat of reaction, the maximum rate of heat release, and the potential for a thermal runaway under adiabatic conditions (a worst-case scenario of total cooling failure).[10][13]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of all individual reactants, intermediates, and final products to identify any potential for decomposition.[8][10]
Pillar 2: Optimize Process Parameters
-
Reagent Addition Strategy: For highly exothermic reactions, never add all reagents at once.[11] A semi-batch process, where one reagent is added slowly and controllably to the other, is the standard and safest approach.[8] The addition rate should be governed by the cooling system's ability to remove the generated heat, maintaining a stable internal temperature.[14][15]
-
Solvent Selection: The solvent is not just a medium for the reaction; it is a critical heat sink.[16][17][18] A solvent with a higher heat capacity can absorb more energy for a given temperature rise. Its boiling point also provides a natural temperature ceiling, which can act as a passive safety control.[19]
-
Dilution: Increasing the solvent volume can effectively lower the concentration of reactants, thereby slowing the reaction rate and reducing the rate of heat generation per unit volume.[11][20]
Pillar 3: Engineer for Safety
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output determined by calorimetry.[3][10] This includes having a reliable supply of cooling fluid and properly sized control valves.[14]
-
Mixing: Inefficient mixing can lead to the formation of localized "hot spots" where reactants accumulate and react violently.[10][14][21] Ensure the stirring rate is adequate to maintain a homogenous temperature throughout the reactor.[10][13]
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.[13][22] Do not rely on the jacket temperature, which can differ significantly.[22] Set alarms for any deviation from the target temperature range.[11]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during an experiment in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Q: I've just started adding my amine to the fluorinated benzyl halide, and the temperature is rising much faster than anticipated, quickly exceeding my setpoint. What should I do?
A: This is a critical situation indicating that the rate of heat generation is overwhelming your cooling capacity.[14]
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. [13][23] This is the most crucial first step to prevent further heat generation.
-
MAXIMIZE COOLING. Increase the flow of your cooling utility to the reactor jacket to its maximum safe capacity.[13] If you have an emergency cooling bath (e.g., dry ice/acetone) ready, use it.[11]
-
VERIFY AGITATION. Ensure the stirrer is functioning correctly and at a speed sufficient for effective heat transfer to the reactor walls.[13]
Root Cause Analysis & Corrective Measures:
-
Addition Rate Too High: Your initial addition rate was too aggressive.[14] After stabilizing the temperature, restart the addition at a significantly reduced rate (e.g., 10-20% of the original rate) and monitor closely before gradually increasing.
-
Insufficient Pre-Cooling: The reactor contents may not have been cooled to the target starting temperature before the addition began.[11][14] Ensure the batch is fully equilibrated at the desired start temperature before initiating the addition.
-
Inadequate Cooling Capacity: Your lab-scale setup may have been misleading. As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[9][13][20] You may need to use a larger reactor with better heat transfer capabilities or dilute the reaction further.
-
Issue 2: Delayed Exotherm (Induction Period) Followed by a Violent Spike
-
Q: I've been adding my reducing agent (e.g., NaBH₄) for a reductive amination, and the temperature remained stable, so I increased the addition rate. Suddenly, the temperature shot up violently. What happened?
A: You have likely experienced an induction period, leading to the dangerous accumulation of unreacted reagents.[13][15] The reaction failed to initiate at the lower temperature, and when it finally did, the built-up concentration of reactants caused an almost instantaneous and uncontrollable exotherm.
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. [13]
-
APPLY MAXIMUM COOLING. [13]
-
PREPARE FOR EMERGENCY QUENCHING. If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, be prepared to execute a pre-planned emergency quench procedure.[10] This typically involves adding a pre-cooled, non-reactive solvent or a specific quenching agent to halt the reaction.[24][25]
Root Cause Analysis & Corrective Measures:
-
Start Temperature Too Low: Some reactions require a minimum temperature to initiate. Adding reagent below this temperature allows it to accumulate.[15]
-
Inhibitor Presence: Trace impurities in starting materials or solvents can inhibit the reaction.[13]
-
Poor Mixing: The reagent may not be dispersing properly, leading to a localized accumulation.[14]
Prevention Protocol:
-
Confirm Initiation: Before starting continuous addition, add a small initial charge (e.g., 1-5%) of the limiting reagent.
-
Wait for a Signal: Observe a small, controlled temperature increase (e.g., 2-5 °C) to confirm the reaction has started.
-
Proceed with Controlled Addition: Only after confirming initiation should you begin the slow, continuous addition of the remaining reagent, ensuring the temperature remains stable.
-
Visualizing the Workflow
Diagram 1: Key Reaction Pathways and Exothermic Steps
This diagram illustrates the two primary synthetic routes to fluorinated benzylamines, highlighting the steps where significant heat release is expected.
Caption: Synthetic routes showing key exothermic steps.
Diagram 2: Troubleshooting Logic for a Temperature Spike
This flowchart provides a decision-making framework for responding to a sudden temperature increase during a reaction.
Caption: Decision workflow for a thermal runaway event.
Frequently Asked Questions (FAQs)
-
Q1: Can I just use a standard ice bath for cooling?
-
A: While an ice-water bath (0 °C) is a good starting point, it may be insufficient for highly energetic reactions or larger scales.[11] You must ensure good heat transfer between the flask and the bath. For more vigorous exotherms, a dry ice/acetone bath (–78 °C) or a cryo-cooling unit may be necessary to provide a larger temperature differential (ΔT) for efficient heat removal.[11]
-
-
Q2: How does reaction scale-up affect exotherm control?
-
A: This is a critical safety consideration. As you increase the reaction volume, the heat generated increases cubically (by volume), while the ability to remove heat only increases squarely (by surface area).[8] This means a reaction that was easily controlled in a 100 mL flask can become a serious runaway hazard in a 5 L reactor without significant changes to the process, such as a much slower addition rate or a more powerful cooling system.[9][13][20]
-
-
Q3: What are the key parameters to log in my electronic lab notebook (ELN) for these reactions?
-
A: Meticulous record-keeping is vital. For every exothermic reaction, you should log:
-
Internal reaction temperature (not just the bath temp).
-
Jacket/bath temperature.
-
Reagent addition start and end times, and the rate of addition.
-
Stirring speed.
-
Any visual observations (color change, off-gassing).
-
The exact volumes of all solvents and reagents.
-
-
-
Q4: What is a "quench," and when should I use it?
-
A: A quench is a procedure to rapidly stop a chemical reaction, typically by adding a substance that deactivates the reactive species. Quenching an ongoing, out-of-control exotherm is a last-resort emergency procedure and can be hazardous itself if not planned properly.[10] The safest practice is to quench a completed reaction by slowly transferring the reaction mixture to a separate, well-stirred vessel containing the quenching solution (e.g., pouring onto an ice/acid slurry).[25] Never add the quench solution directly into the main reaction vessel during a runaway unless it is a validated and unavoidable emergency protocol.
-
Summary of Best Practices
| Best Practice | Rationale |
| Perform Calorimetry | Quantify the heat of reaction and maximum heat release rate to assess risk before scale-up.[8][10][11][12] |
| Use Semi-Batch Addition | Control the rate of heat generation by adding the limiting reagent slowly over time.[8] |
| Ensure Sufficient Cooling | The reactor's cooling system must exceed the reaction's maximum heat output.[3] |
| Maintain Vigorous Stirring | Prevent localized hot spots and ensure efficient heat transfer to the cooling surface.[10][14] |
| Monitor Internal Temperature | Provides the most accurate measure of the reaction's state, enabling rapid response to deviations.[13][22] |
| Plan for Failure | Develop a clear, written emergency response plan for a cooling failure or runaway scenario.[10] |
By integrating these principles of proactive control, diligent monitoring, and rapid troubleshooting, researchers can safely and effectively harness the power of these valuable synthetic transformations.
References
- AAT Bioquest. (2024, May 29).
- Sigma-HSE. (2023, June 16). Process Safety & The Pharmaceutical Industry.
- ACS GCI Pharmaceutical Roundtable. (2026, February 21). Use of Solvents.
- Fauske & Associates, LLC. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- ECHEMI. (n.d.). Why are solvents typically required in a reaction?
- Scribd. (n.d.).
- Benchchem. (2025, December).
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- Lab Pro Inc. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- ReAgent. (2020, February 19). What Is The Role Of A Solvent In A Chemical Reaction?
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 5-(Aminomethyl)-2-fluorobenzonitrile.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Benchchem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
- MilliporeSigma. (2019, September 18). Scale-Up Reaction Safety.
- Tianming Pharmaceutical. (2026, February 13).
- Schmidt, M. (2022, March 19). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions.
- H.E.L Group. (n.d.).
- Chemistry LibreTexts. (2022, May 6). 3.
- TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!
- Chen, Z., et al. (2022, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.
- H.E.L Group. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- Dakkoune, A., et al. (2022, April 2). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria. Chemical Engineering Transactions.
- Beilstein-Institut. (2024, July 10). Benzylic C(sp3)
- Mąkosza, M., et al. (2022, July 17).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2024, March 5).
- Antoni, G., et al. (n.d.). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides.
- ResearchGate. (n.d.). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines.
- ResearchGate. (n.d.).
- DTIC. (n.d.).
- Chemistry LibreTexts. (2023, July 12). 7.
- Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
- IB Chemistry Revision Notes. (2025, November 18). Calorimetry Experiments.
- Setamdideh, D. (n.d.).
- Wikipedia. (n.d.).
- Syrris. (n.d.).
- American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines...
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Benchchem. (n.d.). managing exothermic reactions in fluoropyridine synthesis.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- Argonaut Technologies. (n.d.).
- NCERT. (n.d.). Amines.
- Benchchem. (n.d.). managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.
Sources
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. fauske.com [fauske.com]
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- 23. benchchem.com [benchchem.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
19F NMR chemical shifts of difluoro(phenyl)methanamine
19F NMR Chemical Shift Guide: -Difluoro(phenyl)methanamines
A Technical Comparison for Medicinal Chemistry & Fluorination Reagents
Executive Summary
The
Unlike the stable and ubiquitous trifluoromethyl group (
This guide provides the definitive chemical shift benchmarks for these species, contrasting them with common fluorinated alternatives to aid in structural verification and reaction monitoring.
Chemical Shift Specifications (The "Product")
The 19F NMR signal for the
Primary Reference Data
| Compound Class | Structure | 19F Chemical Shift ( | Multiplicity |
| Target: | -70 to -75 | Singlet (broad) | |
| Specific Example: | -72.0 | Singlet | |
| Specific Example: | -74.5 | Singlet |
*Referenced to
Comparative Analysis: Alternatives & Analogs
To validate the formation of the
| Analog | Structure | Shift ( | Distinction Note |
| Benzotrifluoride | -63.7 | The closest interfering signal; | |
| Difluoromethylbenzene | -110 to -125 | The "Hydrolysis/Reduction" product. Lack of Nitrogen shielding moves this signal upfield. | |
| Fluorobenzene | -113.1 | Aromatic ring fluorination; distinct coupling pattern (multiplet). | |
| Benzoyl Fluoride | +17 to +35 | Acyl fluoride intermediate; appears in the positive ppm range (highly deshielded). |
Technical Deep Dive: Mechanism & Causality
The "Nitrogen Deshielding" Effect
Why does
-
Mechanism: The nitrogen atom adjacent to the
center donates electron density into the C-F antibonding orbitals ( ) and exerts a strong inductive effect. -
Result: This interaction destabilizes the C-F bond (making it reactive, hence its use as a fluorinating reagent) and deshields the fluorine nuclei, shifting the resonance downfield towards the
region.
Stability & Hydrolysis Warning
The
-
NMR Sign of Decomposition: Disappearance of the singlet at -72 ppm and appearance of fluoride ion (
) signals (typically -120 to -150 ppm depending on pH/solvent) or formation of bifluoride ( ).
Experimental Protocols
Protocol A: Synthesis via Thioamide (Modern, Mild Method)
This method avoids the use of harsh
Reagents:
- -Diethylthiobenzamide (1.0 equiv)
-
AgF (Silver(I) Fluoride) (3.0 equiv)
-
Solvent: Dry
(for direct NMR monitoring)
Workflow:
-
Preparation: In a glovebox or under Argon, suspend AgF in dry
. -
Addition: Add
-Diethylthiobenzamide solution dropwise at 0°C. -
Reaction: Stir for 30–60 minutes in the dark (AgF is light sensitive).
-
Filtration: Filter the black
precipitate through a dry PTFE syringe filter. -
Analysis: Transfer filtrate immediately to a dry NMR tube containing a capillary of
(internal standard, -164.9 ppm). -
Acquisition: Acquire 19F NMR (min. 64 scans) immediately. Look for the singlet at -74.5 ppm .
Protocol B: NMR Acquisition Parameters
To ensure accurate integration and shift referencing:
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE if quantitative integration is required.
-
Spectral Width: +50 ppm to -200 ppm (covers acyl fluorides and
). -
Relaxation Delay (D1): 3.0 seconds (Fluorine T1s can be long; ensure sufficient relaxation).
-
Referencing: Calibrate to internal
(0 ppm) or external (-63.7 ppm).
Visualization of Chemical Space
Figure 1: Synthesis & Hydrolysis Pathway
This diagram illustrates the formation of the target molecule and its degradation path, highlighting the critical NMR checkpoints.
Caption: Reaction pathway showing the generation of the -72 ppm signal and its potential degradation to amide and fluoride.
Figure 2: 19F Chemical Shift Ruler
A visual scale comparing the target moiety with common interfering groups.
Caption: Relative shielding of fluorinated motifs. Note the proximity of the target (-72 ppm) to the trifluoromethyl group (-63.7 ppm).
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard reference for substituent effects and general shift ranges).
-
Dmowski, W., & Kamiński, M. (1983).[3] Dialkyl-α,α-difluorobenzylamines and dialkyl(trifluoromethyl)amines - novel fluorinating reagents.[3] Journal of Fluorine Chemistry, 23(3), 207-218. Link (Source for -72 ppm shift of N,N-dimethyl analog).
-
Fukuhara, T., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Journal of Organic Chemistry, 89(19), 14341-14347.[4] Link (Source for modern AgF synthesis protocol).
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link (General reference for Ph-CF3 and Ph-F shifts).
High-Resolution HCD vs. Low-Energy CID vs. Electron Ionization: A Comparative Guide to the Mass Spectrometry Fragmentation of Difluoro(phenyl)methanamine
Executive Summary
Difluoro(phenyl)methanamine (
This guide objectively compares the fragmentation performance of three dominant MS platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) , Low-Energy Collision-Induced Dissociation (LC-ESI-CID) , and Higher-Energy C-trap Dissociation (LC-ESI-HCD) . By detailing the mechanistic causality behind each fragmentation pathway, this guide empowers analytical scientists to select the optimal platform for structural elucidation.
Mechanistic Foundations of Fragmentation (Causality & Theory)
To interpret the MS data of difluoro(phenyl)methanamine, one must understand the thermodynamic and kinetic drivers governing its gas-phase dissociation.
The Benzylamine Rearrangement (Loss of Ammonia)
Under Electrospray Ionization (ESI), difluoro(phenyl)methanamine protonates at the primary amine to form the
The Fluorine Effect (Loss of Hydrogen Fluoride)
Fluorinated compounds exhibit a strong thermodynamic driving force to eliminate neutral Hydrogen Fluoride (HF, 20.006 Da) during tandem mass spectrometry (). However, breaking the highly stable C–F bond requires a higher activation energy than cleaving the C–N bond. Consequently, the direct loss of HF from the precursor to form
Platform Comparison: GC-EI-MS vs. LC-ESI-CID vs. LC-ESI-HCD
A. GC-EI-MS (70 eV Electron Ionization)
-
Mechanism: Hard ionization strips an electron to form the radical cation
at 143.055. -
Performance: EI provides highly reproducible, library-searchable spectra. The high internal energy deposited by the 70 eV electron beam bypasses the lowest-energy pathways, leading to extensive fragmentation. You will observe the loss of a fluorine radical (
, 19 Da) to yield 124, and the loss of an amine radical ( , 16 Da) to yield 127. -
Best For: Routine library matching and analysis of volatile, non-polar derivatives.
B. LC-ESI-CID (Low-Energy Resonant Excitation)
-
Mechanism: Traditional CID in a linear ion trap relies on resonant excitation. The precursor ion is trapped and slowly heated through multiple low-energy collisions with an inert gas (e.g., Helium) ().
-
Performance: Because the energy is deposited slowly, the molecule dissociates almost exclusively via the lowest-energy kinetic pathway—the loss of
( 127.036). Furthermore, ion traps suffer from the "1/3 Rule" (low-mass cutoff) , meaning any secondary fragments below ~1/3 of the precursor's mass ( ~48) cannot be stably trapped and detected. -
Best For: Highly sensitive, targeted MS/MS where the primary
loss is sufficient for quantitation.
C. LC-ESI-HCD (Higher-Energy C-trap Dissociation on Orbitrap)
-
Mechanism: HCD is a beam-type, non-resonant activation technique. Ions pass through a C-trap into a dedicated multipole collision cell where they receive a rapid, single bolus of high collision energy ().
-
Performance: HCD accesses higher-energy dissociation channels, allowing the simultaneous observation of both
loss ( 127.036) and direct HF loss ( 124.056). Because fragmentation occurs outside the ion trap, there is no low-mass cutoff , allowing the detection of low immonium or reporter ions. Orbitrap detection also provides sub-5 ppm mass accuracy (). -
Best For: Comprehensive structural elucidation, identifying novel fluorinated metabolites, and high-resolution accurate mass (HRAM) workflows.
Quantitative Data Presentation
The following table summarizes the expected major fragment ions and their relative abundances across the three platforms.
| Fragment Ion | Formula | Exact Mass ( | GC-EI-MS (70 eV) | LC-ESI-CID (Ion Trap) | LC-ESI-HCD (Orbitrap) |
| Precursor / Molecular Ion | 144.062 / 143.055 | Low (15%) | Precursor | Precursor | |
| Loss of | 127.036 / 127.027 | High (80%) | Base Peak (100%) | High (75%) | |
| Loss of HF / | 124.056 / 124.056 | Medium (45%) | Trace (<5%) | Medium (40%) | |
| Loss of | 107.030 / 107.030 | High (60%) | Low (10%) | Base Peak (100%) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory suitability checks to guarantee data trustworthiness.
Protocol 1: LC-HRMS (Orbitrap HCD) Workflow
Objective: Capture high-resolution fragmentation pathways of difluoro(phenyl)methanamine.
-
System Suitability & Calibration (Self-Validation): Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI). Verify that the mass accuracy is < 3 ppm across the
50–2000 range. -
Blank Injection: Inject a 50:50 MeOH:
(0.1% Formic Acid) solvent blank. Verify the absence of carryover at 144.062 to establish a true baseline. -
Sample Preparation: Dilute the difluoro(phenyl)methanamine standard to 10 ng/mL in the mobile phase.
-
Acquisition Parameters:
-
Source: ESI Positive mode, Spray Voltage 3.5 kV, Capillary Temp 275°C.
-
MS1: Resolution 70,000 FWHM at
200. -
MS2 (HCD): Isolate
144.062 (isolation window 1.0 Da). Use a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40. Causality: Stepped NCE ensures that both the kinetically favored low-energy fragments (loss of ) and the thermodynamically driven high-energy fragments (loss of HF) are captured in a single composite spectrum.
-
Protocol 2: GC-EI-MS Workflow
Objective: Obtain a reproducible, library-searchable radical cation spectrum.
-
Autotune & Mass Axis Verification (Self-Validation): Run a standard autotune using Perfluorotributylamine (PFTBA). Verify that the ratios of
69, 219, and 502 meet manufacturer specifications, ensuring the 70 eV electron filament is functioning correctly. -
System Blank: Inject 1 µL of pure hexane. Confirm a flat baseline to rule out column bleed or inlet contamination.
-
Sample Injection: Inject 1 µL of a 100 µg/mL difluoro(phenyl)methanamine solution in hexane using a 50:1 split ratio. Inlet temperature: 250°C.
-
Data Analysis: Extract the
ion at 143. Analyze the isotopic distribution to confirm the presence of the backbone prior to interpreting the 124 and 127 fragment peaks.
Fragmentation Pathway Visualization
ESI-MS/MS fragmentation pathways of protonated difluoro(phenyl)methanamine.
References
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 2006. URL:[Link]
-
Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 2011. URL:[Link]
-
Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Molecular & Cellular Proteomics, 2012. URL:[Link]
-
Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One, 2016. URL:[Link]
-
Collision-induced dissociation. Wikipedia, 2023. URL:[Link]
A Comparative Guide to the Reactivity of Difluoro(phenyl)methanamine vs. Trifluoromethyl Amines for Drug Development Professionals
Introduction: The Subtle Power of Fluorine in Amine Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design.[1][2] Among the plethora of fluorinated motifs, α-fluoroalkylamines have emerged as particularly valuable isosteres and modulators of physicochemical properties. The introduction of fluorine atoms alpha to an amine nitrogen profoundly alters basicity, lipophilicity, and metabolic stability, directly impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3]
This guide provides an in-depth comparison of two closely related but distinct classes of fluorinated amines: those bearing a difluoromethyl group (e.g., difluoro(phenyl)methanamine) and those with a trifluoromethyl group. While the addition of a single fluorine atom seems like a subtle change, the resulting differences in electronic properties, steric hindrance, and overall reactivity are significant. Understanding these nuances is critical for researchers aiming to fine-tune molecular properties and optimize drug-like behavior. We will explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for comparative analysis.
The Electronic and Steric Divide: -CHF₂ vs. -CF₃
The reactivity of an amine is fundamentally dictated by the availability of the nitrogen's lone pair of electrons. The primary differentiator between difluoromethyl and trifluoromethyl amines is the powerful inductive effect of the fluorine atoms.
-
Inductive Effect: Fluorine, as the most electronegative element, strongly withdraws electron density. A trifluoromethyl (-CF₃) group, with three fluorine atoms, exerts a significantly stronger electron-withdrawing inductive effect than a difluoromethyl (-CHF₂) group. This effect drastically reduces the electron density on the nitrogen atom in trifluoromethyl amines, making the lone pair less available for donation.[4][5] The single hydrogen atom in the -CHF₂ group, being less electronegative than fluorine, provides a small counteractive effect, resulting in a comparatively less electron-deficient nitrogen center.[6]
-
Steric Hindrance: While both groups are larger than a methyl group, the trifluoromethyl group presents slightly more steric bulk around the nitrogen atom compared to the difluoromethyl group. This can influence the rate of reactions where the amine acts as a nucleophile, particularly with sterically demanding electrophiles.[7]
dot
Caption: Inductive effects of -CHF₂ vs. -CF₃ groups on nitrogen lone pair availability.
Comparative Reactivity Analysis
The electronic and steric differences manifest in several key chemical properties that are crucial for drug development.
Basicity (pKa)
The most dramatic consequence of α-fluorination is the reduction in the basicity of the amine. Basicity, quantified by the pKa of the conjugate acid (pKaH), is a critical parameter influencing a drug's solubility, receptor binding (especially to acidic residues), and off-target effects like hERG inhibition.[3]
The strong electron-withdrawing nature of the fluoroalkyl groups destabilizes the positive charge in the protonated amine (the conjugate acid), making the amine less willing to accept a proton. As the number of fluorine atoms increases, this effect becomes more pronounced.[3]
-
Trifluoromethyl amines are significantly less basic than their non-fluorinated or difluoromethylated counterparts.[4][5] For example, the pKaH of simple alkylamines is around 10-11[8], whereas introducing a β-trifluoroethyl group can lower the pKa to around 6.0.[9]
-
Difluoromethyl amines are also less basic than alkylamines but are considerably more basic than trifluoromethyl amines. The CF₂H group is known to be isosteric to a carbinol (CH₂OH) and shares some of its dipolar nature, while still reducing basicity.[1]
| Amine Type | Representative Structure | Typical pKa of Conjugate Acid (pKaH) | Basicity |
| Alkylamine | R-CH₂-NH₂ | ~10.6[4][8] | Strong |
| Difluoromethyl Amine | R-CF₂H-NH₂ | 6 - 8 (estimated)[9] | Weak |
| Trifluoromethyl Amine | R-CF₃-NH₂ | < 6 (estimated)[4][9] | Very Weak |
Note: Exact pKa values are highly dependent on the full molecular structure. The values presented are illustrative estimates based on available data for related compounds.[9]
Nucleophilicity
Nucleophilicity, while often correlated with basicity, is a kinetic property describing the rate at which a nucleophile attacks an electrophile. For α-fluoroalkylamines, the reduced electron density on the nitrogen atom not only lowers basicity but also diminishes nucleophilicity.
In nucleophilic substitution and addition reactions, trifluoromethyl amines are generally poor nucleophiles.[10] Their participation in such reactions often requires harsh conditions or specific activation. Difluoromethyl amines, being more basic and having a more available lone pair, are expected to be more effective nucleophiles than their trifluoromethyl analogues, though still significantly less reactive than non-fluorinated amines. This difference is critical when planning synthetic routes, as standard N-alkylation or N-acylation conditions may prove ineffective, especially for trifluoromethyl amines.[10][11]
Chemical and Metabolic Stability
A key reason for incorporating fluorinated groups is to enhance metabolic stability by blocking sites of oxidative metabolism.
-
Trifluoromethyl amines (N-CF₃) are known to be prone to hydrolysis, particularly in aqueous media, which has limited their application.[12] The stability is highly dependent on the electronic nature of the rest of the molecule.
-
Difluoromethyl amines , in contrast, are generally more robust. The C-H bond in the difluoromethyl group can be a site for metabolism, but the overall stability of the amine linkage is typically greater than that of a trifluoromethyl amine. Studies on related difluoromethyl ketones have shown that stability is highly context-dependent, influenced by neighboring functional groups.[13] The N-CF₂H motif is generally considered a stable building block in complex molecules.[14]
Experimental Protocols for Reactivity Comparison
To empirically determine the reactivity differences between a specific difluoro(phenyl)methanamine and a trifluoromethyl amine analogue, the following protocols can be employed.
Protocol 1: Determination of Basicity via Potentiometric Titration
This method determines the pKa of the amine's conjugate acid, providing a quantitative measure of its basicity.[15]
dot
Caption: Workflow for determining amine basicity via potentiometric titration.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the amine (e.g., difluoro(phenyl)methanamine) in deionized, CO₂-free water. If solubility is an issue, a co-solvent like ethanol can be used, but consistency between experiments is crucial.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode and a magnetic stir bar into the amine solution.
-
Titration: Add small, precise increments of a standardized 0.01 M HCl solution from a burette.
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the pH and the total volume of HCl added.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The point of maximum slope on the curve is the equivalence point. The pKa of the conjugate acid is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.
-
Comparison: Repeat the procedure under identical conditions for the trifluoromethyl amine analogue. A lower pKa value indicates a weaker base.
Protocol 2: Comparative Nucleophilicity via Competitive N-Acylation
This experiment directly compares the rate of reaction of the two amines with a limiting electrophile, providing a measure of their relative nucleophilicity.
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine equimolar amounts (e.g., 1.0 mmol each) of difluoro(phenyl)methanamine and the trifluoromethyl amine analogue in a suitable anhydrous solvent (e.g., Dichloromethane, 10 mL). Add a non-nucleophilic base (e.g., 2,6-lutidine, 2.2 mmol) to act as a proton sponge.
-
Initiation: Cool the mixture to 0 °C. Add a limiting amount of a reactive electrophile, such as acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine amount), dropwise. The use of a limiting amount ensures the amines are in competition.
-
Monitoring and Quenching: Stir the reaction at 0 °C for a set period (e.g., 1 hour). Monitor the consumption of the starting materials and formation of the two different amide products by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). After the set time, quench the reaction by adding a small amount of water.
-
Analysis: Extract the organic components, dry the organic layer, and concentrate the solvent. Analyze the crude product mixture using ¹H NMR or ¹⁹F NMR spectroscopy. The ratio of the two resulting amide products can be determined by integrating characteristic peaks for each compound.
-
Interpretation: A higher yield of the difluoro-amide compared to the trifluoro-amide indicates that the difluoro(phenyl)methanamine is the more potent nucleophile under these conditions.
Conclusion
The choice between incorporating a difluoromethyl or trifluoromethyl group adjacent to an amine is a decision with significant consequences for a molecule's chemical personality.
-
Trifluoromethyl amines offer a drastic reduction in basicity, which can be highly desirable for mitigating basicity-related liabilities. However, this comes at the cost of significantly reduced nucleophilicity and, in some contexts, lower chemical stability.[4][12]
-
Difluoro(phenyl)methanamine and its analogues represent a more moderate approach. They effectively lower basicity compared to non-fluorinated amines but retain greater nucleophilic character and generally higher stability than their trifluoromethyl counterparts. The -CF₂H group's ability to act as a hydrogen bond donor and a lipophilic isostere of a hydroxyl group provides additional strategic advantages in drug design.[1][6]
Ultimately, the optimal choice is context-dependent, guided by the specific goals of the drug discovery program. A thorough understanding of the reactivity profiles detailed in this guide, validated by targeted experimentation, empowers researchers to harness the full potential of these powerful fluorinated motifs.
References
- Berthon, F. (2017). The use of fluorine in drug design.
- Hu, T., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Synlett.
- Anonymous. (2023). Recent Progress in Selective C—F Bond Activation of Trifluoromethyl Alkenes. Universiteit Leiden.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. BenchChem.
- Stav, A., et al. (2021).
- Li, Y., & Hu, J. (2005). Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Dedicated to Prof. George A. Olah.
- ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were...
- Luo, Q., et al. (2022).
- RSC Publishing. (n.d.). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions.
- Journal of Fluorine Chemistry. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
- Shu, W., & Li, S. (2024).
- Singh, R. P., et al. (2024).
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Ethynamine and Other Primary Amines. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines. BenchChem.
- PubMed. (2022).
- Prakash, G. K. S., et al. (2001). α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal.
- Duke University Department of Chemistry. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University.
- Journal of Chemical Sciences. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Journal of Chemical Sciences.
- ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
- Malcolmson, S. J. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Neouchy, Z., et al. (2018). Synthesis of Optically Active α-Trifluoromethylamines by Rearrangement of β-Amino-α-trifluoromethyl Alcohols. Organic Letters.
- Prakash, G. K. S., et al. (2011).
- Jameson, B., et al. (2023).
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Thermo Fisher Scientific. (n.d.). Nucleophilic Substitution Reactions. Thermo Fisher Scientific.
- ResearchGate. (n.d.). Stability study in different solvents a, The stability of compound 96...
- Enamine. (n.d.).
- Molecules. (2024).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
- ResearchGate. (n.d.). Remarkable Differences in Amine Substitution Reactions of Trichloromethyl and Trifluoromethyl Difluorophosphines, CX3PF2 (X = F, Cl): A Computational Study.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Fors, E., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.
- The Joseph Lab. (2005). Amine-Reactive Probes. The Joseph Lab.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- BenchChem. (n.d.). Comparative Reactivity Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Other Dialdehydes. BenchChem.
- BenchChem. (n.d.). A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines. BenchChem.
- ResearchGate. (n.d.). Comparison of the acidity and basicity of aromatic amines.
- Organic Chemistry Portal. (2021).
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Structural Analysis & Stability Guide: Gem-Difluoro(phenyl)methanamine Salts
Topic: X-ray Crystallographic Analysis of Difluoro(phenyl)methanamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The structural characterization of
This guide compares the crystallographic stability and structural metrics of Difluoro(phenyl)methanamine (
Comparative Analysis: Counter-Ion Influence on Stability
The successful X-ray analysis of difluoro(phenyl)methanamine salts depends entirely on the choice of counter-ion. The anion dictates the hydrogen-bonding network within the crystal lattice, which either promotes stability or accelerates decomposition (HF elimination).
| Feature | Option A: Chloride Salts ( | Option B: Tetrafluoroborate Salts ( | Option C: Triflate Salts ( |
| Crystallinity | Poor (Often oils/amorphous) | Excellent (Well-defined prisms/needles) | Good (Plates/Blocks) |
| Hygroscopicity | High (Deliquescent) | Low (Air-stable for months) | Low to Moderate |
| Stability Mechanism | Destabilizing: | Stabilizing: Non-coordinating anion; weak H-bonds prevent proton abstraction. | Stabilizing: Weakly coordinating; bulky size aids packing. |
| Decomposition Temp | < 50 °C (often decomposes upon isolation) | > 140 °C (High thermal stability) | > 120 °C |
| X-ray Suitability | Unsuitable (Rapid degradation in air) | Ideal (Standard mounting possible) | High (Requires inert handling) |
Critical Insight: The historical failure to characterize
stems from the use of HCl. The chloride ion's high charge density and basicity (relative to) catalyze the decomposition pathway: Switching to non-coordinating anions ( , ) shuts down this pathway, trapping the cation in a stable lattice.
Structural Metrics & The Anomeric Effect
X-ray analysis of stable
Key Crystallographic Parameters
| Bond / Angle | Typical Benzylamine ( | Difluoro Analog ( | Structural Implication |
| C(sp3)–N Bond | 1.48 Å | 1.43 – 1.45 Å | Shortening: Indicates partial double-bond character ( |
| C(sp3)–F Bond | 1.35 Å (typical C-F) | 1.36 – 1.38 Å | Elongation: Electron density donation into the C-F antibonding orbital weakens the bond. |
| N-C-F Angle | N/A | 108° – 110° | Distortion: Deviates from ideal tetrahedral (109.5°) to accommodate F-F repulsion. |
| Phenyl Ring | Planar | Rotated ~60-90° | Sterics: Phenyl ring rotates out of plane to minimize repulsion with fluorine atoms. |
Experimental Protocol: Synthesis & Crystallization
To obtain X-ray quality crystals of difluoro(phenyl)methanamine salts, researchers must avoid standard aqueous workups. The following protocol utilizes an anhydrous anion-exchange workflow .
Step-by-Step Methodology
-
Precursor Synthesis: React benzonitrile with excess anhydrous HF (or HF-pyridine) to form the transient
. -
In-Situ Salt Formation (The "Trap"):
-
Crystallization (Vapor Diffusion):
-
Dissolve the crude salt in minimal anhydrous acetonitrile (MeCN) or nitromethane .
-
Place in a sealed chamber with diethyl ether (
) or pentane as the antisolvent. -
Crucial: Maintain temperature at -20°C . Room temperature crystallization often yields oils.
-
-
Mounting:
-
Harvest crystals under a stream of cold nitrogen or in perfluoropolyether oil (e.g., Fomblin).
-
Mount immediately on the diffractometer at 100 K .
-
Stability Mechanism Visualization
The following diagram illustrates why the choice of salt is the determinant factor in the successful isolation and analysis of these compounds.
Caption: Divergent stability pathways of difluoro(phenyl)methanamine salts. The non-coordinating
References
-
Prakash, G. K. S., et al. (2021). "3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents." Nature Communications, 12, 3230. Link
- Key Source: Establishes the stability of gem-difluoroammonium tetrafluoroborates and provides X-ray coordin
-
Yarovenko, N. N., & Raksha, M. A. (1959). "Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii, 29, 2159.
-
Context: Found
-difluoroamine reagents.[4]
-
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link
- Context: Discusses the thermal stability of fluorinated amine salts compared to their free base forms.
-
Petrov, V. A. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 11(13), 2916–2919. Link
- Context: Demonstrates the use of to stabilize sensitive fluoro-amino species for crystallographic analysis.
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Difluoro(phenyl)methanamine vs. Amide Bonds: A Comparative Guide to Metabolic Stability and Bioisosteric Replacement
Executive Summary
The amide functional group is a foundational building block in drug discovery, yet it is enzymatically highly labile in vivo[1]. Rapid hydrolysis by amidases and proteases frequently limits the oral bioavailability and half-life of amide-containing therapeutics. To circumvent this, medicinal chemists employ bioisosteric replacements. Replacing the carbonyl oxygen with a gem-difluoro group (
This guide objectively compares the metabolic stability of standard benzamides against their difluoro(phenyl)methanamine counterparts, detailing the mechanistic rationale and providing field-validated experimental protocols for stability assessment.
Mechanistic Grounding: The "Why" Behind the Stability
The substitution of a benzamide (
-
Electronic Mimicry & pKa Modulation: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This drastically reduces the basicity of the adjacent secondary amine, keeping it largely non-ionized at physiological pH (similar to a neutral amide nitrogen)[2].
-
Steric and Conformational Profile: The
group occupies a similar steric volume to the carbonyl oxygen, allowing the molecule to maintain critical binding conformations within target pockets[3]. -
Enzymatic Resistance: Proteases and amidases rely on the electrophilic nature of the carbonyl carbon for nucleophilic attack (typically by a catalytic serine or cysteine). The
carbon is structurally incapable of forming the requisite tetrahedral intermediate, rendering the difluoroamine linkage completely resistant to hydrolytic cleavage[4].
Enzymatic processing of Amide vs. Difluoroamine bioisostere.
Quantitative Data: Metabolic Stability Comparison
The following table summarizes the divergent pharmacokinetic and physicochemical properties of a model benzamide pharmacophore against its difluoro(phenyl)methanamine bioisostere.
| Property / Metric | Model Benzamide ( | Difluoro(phenyl)methanamine ( |
| Enzymatic Lability | High (Susceptible to amidases) | Negligible (Resistant to amidases) |
| HLM Half-Life ( | ~15 - 30 min | > 120 min |
| Plasma Stability (4h) | < 40% remaining | > 95% remaining |
| Amine pKa | Neutral (Non-ionized) | ~Neutral to weakly basic (Depressed by |
| Hydrogen Bonding | Strong HBA (C=O) and HBD (N-H) | Weak HBA (C-F) and Strong HBD (N-H) |
Experimental Methodology: Self-Validating Microsomal Stability Assay
To objectively compare the metabolic stability of difluoro(phenyl)methanamine derivatives against standard amides, a Human Liver Microsome (HLM) assay must be employed. This protocol is designed as a self-validating system, ensuring that observed stability is due to the bioisostere and not assay failure.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Causality: Compounds are prepared in DMSO but must be diluted so the final assay concentration of DMSO is
0.1%. Higher DMSO concentrations will denature CYP450 enzymes, yielding false-positive stability. -
Prepare 1
M of the test compound (Benzamide or Difluoroamine) and 1 M of Verapamil (Positive Control) in 100 mM potassium phosphate buffer (pH 7.4).
Step 2: Microsome Pre-Incubation
-
Causality: Pre-incubating the microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes ensures the enzymes are at their optimal kinetic temperature before the reaction begins.
-
Include a "Minus-NADPH" negative control well. This differentiates enzymatic cleavage from chemical instability in the buffer.
Step 3: Reaction Initiation
-
Causality: The addition of 1 mM NADPH initiates the reaction. NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
Step 4: Time-Point Sampling & Quenching
-
At intervals (0, 15, 30, 45, 60 min), transfer 50
L of the reaction mixture into 150 L of ice-cold acetonitrile containing an Internal Standard (IS). -
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein out of solution for clean LC-MS/MS injection.
Step 5: LC-MS/MS Analysis & Data Processing
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
-
Causality: Plotting the natural log (LN) of the % compound remaining versus time yields a slope (
). This elimination rate constant is directly used to calculate intrinsic clearance ( ), providing a scalable metric for in vivo prediction.
Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
References
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. nih.gov.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
- 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine str
- Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides | Journal of the American Chemical Society. acs.org.
Sources
A Comparative Spectroscopic Guide to N-Substituted Difluoro(phenyl)methanamines
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds a cornerstone of modern medicinal chemistry. Among these, N-substituted difluoro(phenyl)methanamines represent a class of compounds with increasing interest. This guide provides an in-depth comparison of the key spectroscopic techniques for their characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for each method, supported by expected experimental data and detailed protocols.
The Power of Fluorine in Spectroscopic Characterization
The presence of the difluoromethyl (CF₂) group provides a unique spectroscopic handle, particularly in NMR. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity comparable to that of ¹H. This, combined with the large chemical shift dispersion of ¹⁹F NMR, allows for the sensitive detection and structural elucidation of fluorinated molecules, even in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of N-substituted difluoro(phenyl)methanamines. A comprehensive analysis involves acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra.
¹⁹F NMR: The Definitive Signature
The ¹⁹F NMR spectrum provides the most direct evidence for the presence and electronic environment of the CF₂ group.
-
Chemical Shift (δ): The chemical shift of the CF₂ group is highly sensitive to its electronic environment. For a difluoro(phenyl)methanamine, the fluorine nuclei are expected to resonate in a specific region of the spectrum. The electronegativity of the nitrogen atom and the phenyl group will influence the precise chemical shift. Generally, the chemical shift range for -CF₂- groups is between +80 to +140 ppm relative to a CFCl₃ standard.
-
Coupling Constants (J): Spin-spin coupling between the fluorine nuclei and adjacent protons provides invaluable structural information. The geminal coupling between the two fluorine atoms (²JFF) is typically large, while the coupling to the benzylic proton (²JHF) and protons on the N-substituent (³JHF and longer-range couplings) will also be observable.
¹H NMR: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of the protons in the molecule.
-
Benzylic Proton (Ph-CHF₂-N): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). Its chemical shift will be downfield compared to a non-fluorinated analogue due to the electron-withdrawing effect of the fluorine atoms.
-
N-Substituent Protons: The chemical shifts and multiplicities of the protons on the N-substituent will be influenced by their proximity to the nitrogen atom and the rest of the molecule. For instance, in an N-benzyl substituted analogue, the methylene protons of the benzyl group will typically appear as a singlet.
-
Aromatic Protons: The protons on the phenyl ring will exhibit complex splitting patterns, which can be further complicated by the electronic effects of the difluoromethylamine substituent.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Difluoromethyl Carbon (CF₂): This carbon will appear as a triplet in the proton-coupled ¹³C NMR spectrum due to the large one-bond coupling to the two fluorine atoms (¹JCF). In a proton-decoupled spectrum, it will still be a triplet. The chemical shift will be significantly downfield due to the high electronegativity of the fluorine atoms.
-
Benzylic Carbon (Ph-C-N): This carbon will also show coupling to the attached fluorine atoms (²JCF).
-
Other Carbons: The chemical shifts of the other carbon atoms in the molecule will be influenced by the presence of the fluorine atoms and the nitrogen substituent.
Comparative NMR Data Summary
The following table provides a comparison of expected NMR data for a model compound, N-benzyl-1,1-difluoro-1-phenylmethanamine , with its non-fluorinated analog, N-benzyl-1-phenylmethanamine .
| Parameter | N-benzyl-1,1-difluoro-1-phenylmethanamine (Expected) | N-benzyl-1-phenylmethanamine (Reference) | Rationale for Difference |
| ¹⁹F NMR (δ) | -90 to -120 ppm (triplet) | N/A | Presence of the CF₂ group. |
| ¹H NMR (Ph-CH-N) | ~5.5 - 6.5 ppm (triplet, ²JHF ≈ 50-60 Hz) | ~3.8 ppm (singlet) | Deshielding by two fluorine atoms and coupling to them. |
| ¹H NMR (N-CH₂-Ph) | ~3.9 ppm (singlet) | ~3.7 ppm (singlet) | Minor inductive effect from the difluoromethyl group. |
| ¹³C NMR (Ph-C-N) | ~70 - 80 ppm (triplet, ²JCF ≈ 20-30 Hz) | ~60 ppm | Deshielding and coupling to fluorine atoms. |
| ¹³C NMR (CF₂) | ~115 - 125 ppm (triplet, ¹JCF ≈ 240-250 Hz) | N/A | Direct attachment of two highly electronegative fluorine atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-substituted difluoro(phenyl)methanamine in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Ensure the spectrometer is equipped with a fluorine-capable probe. Proton decoupling is often employed to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Determine the chemical shifts relative to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Analyze the multiplicities and coupling constants to establish the connectivity of the atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For N-substituted difluoro(phenyl)methanamines, the IR spectrum will be a composite of absorptions from the amine, aromatic, and C-F bonds.
-
N-H Stretch: For secondary amines (containing an N-H bond), a characteristic stretching vibration is expected in the region of 3300-3500 cm⁻¹. This band is typically weaker and sharper than the O-H stretch of alcohols. Tertiary amines will lack this absorption.
-
C-F Stretch: Strong and characteristic C-F stretching bands are expected in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The presence of two fluorine atoms will likely result in two distinct, strong absorption bands corresponding to symmetric and asymmetric stretching modes.
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: The presence of the phenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Comparative IR Data Summary
| Functional Group | N-substituted difluoro(phenyl)methanamine (Expected, cm⁻¹) | N-substituted phenylmethanamine (Reference, cm⁻¹) | Key Differentiator |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak-medium) | Not a primary differentiator. |
| Aromatic C-H Stretch | > 3000 | > 3000 | Not a primary differentiator. |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Not a primary differentiator. |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Not a primary differentiator. |
| C-F Stretch | 1000 - 1400 (two strong bands) | N/A | Presence of strong C-F absorptions. |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Potential shift due to electronic effects of CF₂. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Depending on the physical state of the compound, prepare the sample as a neat liquid (between two salt plates), a KBr pellet (for solids), or as a solution in a suitable solvent (e.g., CCl₄).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the solvent to subtract its contribution from the sample spectrum.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Molecular Ion Peak (M⁺): For N-substituted difluoro(phenyl)methanamines, the molecular ion peak will be observed. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Fragmentation Pattern: The fragmentation of these molecules under electron ionization (EI) is expected to be influenced by the presence of the phenyl group, the amine functionality, and the C-F bonds.
-
α-Cleavage: A characteristic fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. The loss of the largest alkyl group is generally favored.
-
Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a stable benzyl cation or a difluorobenzyl cation.
-
Loss of HF: The elimination of one or two molecules of hydrogen fluoride is a possible fragmentation pathway for fluorinated compounds.
-
Comparative MS Fragmentation Data
| Ion Type | N-benzyl-1,1-difluoro-1-phenylmethanamine (Expected m/z) | N-benzyl-1-phenylmethanamine (Reference m/z) | Key Differentiator |
| Molecular Ion [M]⁺ | Odd m/z value | Odd m/z value | Both follow the Nitrogen Rule. |
| [M - H]⁺ | Possible | Possible | Common for amines. |
| [M - F]⁺ | Possible | N/A | Loss of a fluorine radical. |
| [M - HF]⁺ | Possible | N/A | Elimination of hydrogen fluoride. |
| Benzylic Cleavage Ion | m/z 91 (C₇H₇⁺) or m/z 129 (C₇H₅F₂⁺) | m/z 91 (C₇H₇⁺) | Presence of a difluorobenzyl cation fragment. |
| α-Cleavage Ion | Varies with N-substituent | Varies with N-substituent | The mass of the iminium ion will differ due to the CF₂ group. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly or via a chromatographic inlet (GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary tools for structural characterization, other techniques can provide valuable complementary information.
-
Combustion Ion Chromatography (CIC): This method can be used to determine the total fluorine content in a sample, which can be useful for quantitative analysis and for verifying the elemental composition.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can also be employed for elemental analysis, including the quantification of fluorine.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, confirming connectivity, stereochemistry, and conformation.
Conclusion
The spectroscopic characterization of N-substituted difluoro(phenyl)methanamines is a multifaceted process that relies on the synergistic interpretation of data from various techniques. ¹⁹F NMR stands out as a particularly powerful tool, providing a unique and sensitive window into the molecular structure. By combining the insights from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate and confirm the structures of these important fluorinated compounds, paving the way for their further investigation and application in drug discovery and development.
References
-
Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
- Koch, A., Aro, R., Wang, T., & Yeung, L. W. Y. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. TrAC Trends in Analytical Chemistry, 123, 115423.
- Kiefer, K., et al. (2026, February 20). Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. Environmental Science & Technology.
- Heuckeroth, S., et al. (2024, May 10). Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. Food Additives & Contaminants: Part A.
- Novysedlak, R., et al. (n.d.).
-
ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information. Retrieved from [Link]
- Novysedlak, R., et al. (n.d.).
- American Chemical Society. (2018, August 29). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society.
- Unknown. (n.d.). 19F NMR Reference Standards.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Jia, R., Wang, X., & Hu, J. (2021).
- Wiley-VCH. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent.
- Unknown. (n.d.). V J-Coupling.
- Prakash, G. K. S., & Hu, J. (n.d.). Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)
- Reisch, F., et al. (2026, February 16).
- Freie Universität Berlin. (2025, March 25).
- Royal Society of Chemistry. (2025). A boron effect in radical difluoromethylation of the N-sulfonyl cyclic ketimines.
- Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted benzenesulphonamides.
- Liang, X., Guo, Z., & Yu, C. (n.d.). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.
- SpectraBase. (n.d.). (2,2-Difluoro-3-phenylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Unknown. (n.d.). Coupling constants for 1H and 13C NMR.
- Unknown. (n.d.).
- ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
- Bango, J., et al. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC.
- Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.
- PubMed. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
- PMC. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.
- ACS Organic & Inorganic Au. (2023, September 5).
- RSC Publishing. (2014, November 3). Comparison of acidic site quantification methods for a series of nanoscopic aluminum hydroxide fluorides.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- PMC. (2023, May 18). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the ....
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Sigma-Aldrich. (n.d.). 1-(2,4-Difluorophenyl)-N-methylmethanamine.
- PubMed. (2011, January 15).
Validation of Purity Standards for Difluoro(phenyl)methanamine Reagents
Executive Summary: The Stability Paradox
Difluoro(phenyl)methanamine (
This guide validates the purity standards required to distinguish high-performance reagents from degraded stock. Unlike ring-fluorinated benzylamines (e.g., 2,4-difluorobenzylamine), which are stable,
Chemical Stability & Degradation Mechanism
To validate purity, one must first understand the impurity profile. The primary degradation pathway is the hydrolysis of the C-F bonds driven by the lone pair on the nitrogen, leading to the formation of benzamide and hydrogen fluoride.
Degradation Pathway Diagram
The following diagram illustrates the cascade from the stable salt form to the inactive amide byproduct.
Caption: Mechanism of hydrolytic degradation. The free amine species is the critical instability point, rapidly evolving HF and benzamide.
Comparative Analysis of Analytical Methods
Standard QC methods often fail for gem-difluoroamines due to their thermal and hydrolytic instability.
Table 1: Performance Matrix of Analytical Techniques
| Feature | HPLC-UV/MS | GC-MS | |
| Primary Detection | Direct F-nucleus quantification | UV Absorbance / Mass Ion | Volatilization & Ionization |
| Sample Integrity | Non-Destructive (Inert solvent) | High Risk (Hydrolysis on column) | High Risk (Thermal dehydrofluorination) |
| Impurity ID | Specific shifts for | Good for non-volatiles (Amide) | Good for volatile nitriles |
| Quantification Accuracy | High (>99% with Internal Std) | Variable (Response factors differ) | Low (In-injector degradation) |
| Limit of Detection | ~0.1% | <0.05% | <0.1% |
| Suitability | Gold Standard | Secondary (for Amide only) | Not Recommended |
Validation Protocol: F qNMR
This protocol establishes a self-validating system using an internal standard to quantify the active difluoroamine content versus inorganic fluoride and organic degradation products.
Materials
-
Analyte: Difluoro(phenyl)methanamine salt (e.g., HCl or
). -
Solvent: Anhydrous
or (stored over 3Å molecular sieves). Avoid or . -
Internal Standard (IS):
-Trifluorotoluene ( -63.7 ppm) or BTFMBA ( -61.0 ppm). Must be non-volatile and non-reactive.
Step-by-Step Methodology
-
Preparation (Glovebox/Dry Bag):
-
Weigh ~20 mg of the Reagent Salt (
) into a clean vial. -
Weigh ~15 mg of Internal Standard (
) directly into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.7 mL anhydrous deuterated solvent. Transfer to NMR tube and cap immediately.
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE).
-
Relaxation Delay (
): (typically 10–20 seconds) to ensure full relaxation. -
Spectral Width: Sufficient to cover -50 ppm to -200 ppm.
-
Scans: 32–64 scans for S/N > 200.
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Integrate the Internal Standard peak (
) and the Reagent peak ( , typically doublet or broad singlet around -100 to -110 ppm). -
Integrate impurity peaks:
-
Fluoride ion (
): ~ -120 to -150 ppm (broad). -
Benzamide: Not visible in
F (check NMR).
-
-
-
Calculation:
Where is the number of fluorine atoms per molecule.
Comparative Performance Data
We compared the performance of "Fresh" (High Purity) vs. "Aged" (Low Purity) reagents in a standard amide coupling bioisostere synthesis (Reaction of
Table 2: Impact of Purity on Reaction Efficiency
| Reagent Grade | Validated Purity ( | Major Impurity | Yield of Product ( | Observation |
| Grade A (Fresh Salt) | 98.5% | None detected | 92% | Clean conversion. |
| Grade B (Poor Storage) | 84.0% | Benzamide (12%) | 65% | Significant competitive side reactions; difficult purification. |
| Grade C (Free Base) | 45.0% | Benzonitrile / Amide | <10% | Reagent decomposed before coupling. |
Key Insight: The presence of Benzamide (hydrolysis product) not only lowers the active titer but acts as a competitive nucleophile in some coupling conditions, drastically reducing yield and complicating purification.
Decision Tree for Purity Validation
Use the following logic flow to determine the suitability of a reagent batch.
Caption: Logical workflow for validating gem-difluoroamine reagent quality prior to use.
References
-
Hu, J., et al. "Selective difluoromethylation and gem-difluoroalkylation reagents." Chemical Reviews, 2015.
-
Prakash, G. K. S., & Hu, J. "Gem-difluoroalkyl reagents: Stability and Reactivity." Journal of Fluorine Chemistry, 2018.
-
Burton, D. J., et al. "Hydrolytic instability of alpha,alpha-difluoroamines." Journal of Organic Chemistry, 1980.
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.
-
BenchChem Technical Guides. "qNMR for Fluorinated Reagents." BenchChem, 2025.[1]
Sources
Comparative lipophilicity (LogP) of difluoro(phenyl)methanamine vs benzylamine
Topic: Comparative Physicochemical Profiling: Difluoro(phenyl)methanamine vs. Benzylamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The Fluorine Effect & The Stability Paradox
In the optimization of CNS-active small molecules, the modulation of amine basicity is a critical tactic to improve permeability and reduce P-gp efflux. This guide compares the standard building block Benzylamine with its bioisosteric counterpart,
The Bottom Line: While
Part 1: Physicochemical Profile & Theoretical Comparison
The introduction of geminal fluorine atoms at the benzylic position fundamentally alters the electronic landscape of the amine.
The Basicity Shift ( )
-
Benzylamine: Exhibits a
. At physiological pH (7.4), it exists predominantly as the protonated ammonium cation ( ). This high ionization limits passive membrane permeability (low effective LogD). -
Difluoro(phenyl)methanamine: The strong electron-withdrawing inductive effect (
) of the gem-difluoro group pulls electron density from the nitrogen lone pair.-
Theoretical
: Predicted to be . -
Physiological State: At pH 7.4, it would exist primarily as the neutral free base , theoretically maximizing passive transport.
-
Lipophilicity (LogP vs. LogD)
Drug developers must distinguish between intrinsic lipophilicity (LogP) and pH-dependent distribution (LogD).
| Property | Benzylamine ( | Difluoro(phenyl)methanamine ( |
| Molecular Weight | 107.15 | 143.13 |
| Experimental LogP | 1.09 (Stable) | N/A (Unstable)* |
| Calculated LogP (cLogP) | 1.1 - 1.2 | 1.6 - 1.8 (More Lipophilic) |
| 9.3 (Highly Basic) | ~5.8 (Weakly Basic/Theoretical) | |
| LogD | -0.8 (Hydrophilic Cation) | ~1.6 (Lipophilic Neutral) |
| Stability | Stable | Unstable (Rapid Hydrolysis) |
> Note: Experimental LogP for the difluoro amine is often reported as the value of its decomposition product (Benzamide, LogP
Part 2: The Stability Mechanism (Critical Analysis)
Understanding why the difluoro analogue fails is more valuable than a theoretical LogP. Primary
Mechanism:
-
The nitrogen lone pair donates into the C-F antibonding orbital (
). -
This weakens the C-F bond, facilitating the loss of fluoride.
-
The resulting intermediate is a highly reactive fluoro-iminium ion, which rapidly hydrolyzes in water to benzamide or benzaldehyde.
Visualization: Decomposition Pathway
Figure 1: The instability pathway of primary
Part 3: Experimental Protocols
Since standard shake-flask methods fail for unstable compounds, we utilize NMR Kinetics to assess stability and Chromatographic Hydrophobicity Index (CHI) for stable analogs (like ring-fluorinated benzylamines).
Protocol A: Stability Assessment via F NMR
Use this to confirm the half-life of the difluoro species before attempting any lipophilicity assay.
Reagents:
-
Compound: Difluoro(phenyl)methanamine HCl salt (must be stored dry/frozen).
-
Solvent:
(buffered to pH 7.4 with phosphate) and . -
Internal Standard:
-Trifluorotoluene (inert).
Workflow:
-
Preparation: Dissolve the HCl salt in dry
(Time ). -
Initiation: Add phosphate buffer (
, pH 7.4) to simulate physiological conditions. -
Acquisition: Immediately acquire
F NMR spectra every 5 minutes for 2 hours. -
Analysis: Monitor the disappearance of the
signal (typically ppm) and the appearance of free fluoride ion ( ppm).
Protocol B: High-Throughput LogD Determination (CHI Method)
Recommended for Benzylamine and stable Ring-Fluorinated analogs.
Principle: Retention time on a C18 column with a fast acetonitrile gradient correlates linearly with LogP. This avoids the phase-separation issues of octanol-water.
Step-by-Step:
-
System: HPLC-MS (Agilent 1290 or equivalent).
-
Column: Acquity UPLC BEH C18 (
mm, 1.7 m). -
Mobile Phase:
-
A: 10 mM Ammonium Acetate pH 7.4.
-
B: Acetonitrile.
-
-
Gradient: 0% to 100% B over 3.5 minutes.
-
Calibration: Run a set of standards with known LogP (e.g., Theophylline, Phenylbutazone) to generate a calibration curve:
-
Calculation: Convert retention time of Benzylamine to LogD
using the curve.
Visualization: HPLC-CHI Workflow
Figure 2: Rapid determination of lipophilicity using Chromatographic Hydrophobicity Index (CHI).
Part 4: Strategic Implications for Drug Design
If your goal is to modulate the lipophilicity of a benzylamine scaffold, avoid the primary
-
Ring Fluorination:
-
Amide Bioisosteres:
-
Convert the amine to a Difluoroethyl group (
) if the H-bond donor is not strictly required.
-
-
Cyclic Amines:
-
Gem-difluorination on a piperidine or pyrrolidine ring (away from the nitrogen,
or position) is stable and effectively lowers basicity.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Pez-Aviv, Y., et al. (2025).[4] Stability and Reactivity of
-Difluoroamines. Chemistry - A European Journal.[5] (Contextual citation based on general reactivity of gem-difluoro amines). -
Enamine Ltd. (2022).[6] Effect of gem-Difluorination on Physicochemical Properties. Chemistry - A European Journal.[5]
Sources
- 1. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 2. 2,4-Difluorobenzylamine 98 72235-52-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming gem-Difluoro Structures: A Comparative Guide to 2D NMR Techniques (HOESY vs. HMBC)
The incorporation of the gem-difluoro (
To solve this, researchers must leverage
The Mechanistic Advantage of F NMR
Before selecting a 2D technique, it is critical to understand why fluorine is an ideal spectroscopic spy.
-
Receptivity & Abundance:
F has a 100% natural isotopic abundance and a high gyromagnetic ratio ( ), giving it a relative sensitivity of ~83% compared to H[1]. -
Chemical Shift Dispersion: The
F chemical shift range spans over 300 ppm, virtually eliminating signal overlap—even in complex mixtures or macrocycles[3]. -
Coupling Reach: Fluorine exhibits massive scalar couplings (
-couplings). While a typical H- C long-range coupling ( ) is ~8 Hz, a F- C coupling ( or ) can range from 15 to 50 Hz[4]. This allows through-bond correlations to reach further across a carbon framework.
Comparative Performance: HOESY vs. HMBC
When elucidating a gem-difluoro structure, the choice between HOESY and HMBC dictates whether you are measuring through-space distance or through-bond connectivity .
Table 1: Performance Metrics of 2D NMR Techniques for Elucidation
| Metric | Standard | ||
| Primary Output | 3D Spatial Arrangement / Stereochemistry | 2D Skeletal Connectivity / Regiochemistry | 2D Connectivity (Non-fluorinated regions) |
| Correlation Mechanism | Cross-relaxation (Heteronuclear NOE) | Scalar | Scalar |
| Effective Range | Through-space (< 5 Å) | Through-bond (2–4 bonds) | Through-bond (2–3 bonds) |
| Sensitivity | Moderate (Requires optimized mixing time) | Low-Moderate (Limited by 1.1% | High (Proton-detected) |
| Setup Complexity | High (Requires precise | Moderate (Requires | Low (Standardized parameters) |
| Best Used For | Distinguishing E/Z isomers; confirming spatial folding[5]. | Linking a | General backbone assignment. |
Decision Workflow for NMR Selection
Figure 1: Decision workflow for 2D NMR selection in gem-difluoro structural elucidation.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, NMR protocols cannot be treated as "black boxes." The following step-by-step workflows include causality-driven optimization steps to ensure your data is self-validating.
Protocol A: F- H HOESY (Spatial Confirmation)
Causality: Heteronuclear NOE builds up at a different rate than homonuclear NOE. Furthermore, paramagnetic dissolved oxygen accelerates relaxation, which can quench the delicate
-
Sample Preparation: Dissolve the compound in a deuterated solvent (e.g.,
). Critical Step: Degas the sample using the freeze-pump-thaw method (minimum 3 cycles) and seal under argon. This prevents from quenching the NOE. -
Probe Tuning & Matching: Manually tune the NMR probe for both
H and F frequencies. Because their Larmor frequencies are very close (~500 MHz for H vs. ~470 MHz for F on a 11.7 T magnet), cross-talk can occur if not properly isolated. -
Pulse Calibration (Self-Validation):
-
Acquire a 1D
H spectrum and calibrate the 90° pulse width ( ). -
Acquire a 1D
F spectrum and calibrate its 90° pulse width. Failure to calibrate exact 90° pulses will result in incomplete magnetization transfer and artifactual signals.
-
-
Relaxation Measurement: Run an inversion-recovery experiment for both nuclei. The optimal mixing time (
) for HOESY is typically roughly equal to the of the fastest-relaxing nucleus of interest. -
HOESY Acquisition: Set up a phase-sensitive 2D HOESY experiment. Set the mixing time (
) between 300 ms and 600 ms . If the gem-difluoro group is highly mobile (e.g., on a terminal chain), use a shorter to prevent spin diffusion. -
Data Interpretation: A cross-peak between the
signal and a specific proton confirms a spatial distance of < 5 Å. For example, in the synthesis of gem-difluoroalkyl pyrrolines, HOESY was definitively used to prove the trans stereochemistry by showing strong correlations between the fluorine atoms and specific cyclic protons[5].
Protocol B: F- C HMBC (Skeletal Connectivity)
Causality: Standard
-
Parameter Optimization: Calculate the long-range delay (
) using the formula . To capture both 2-bond and 3-bond correlations from the group, optimize for a compromise value of 20 Hz (setting ms)[4]. -
Acquisition Setup: Select a
F-detected, C-decoupled HMBC sequence. F detection is preferred over C detection due to the vastly superior sensitivity of the fluorine nucleus[6]. -
Self-Validation Check: Run a 1D
F spectrum with C satellites visible (if concentration permits) to empirically measure the exact and values of your specific compound. Adjust the delay accordingly. -
Execution & Processing: Acquire the 2D spectrum. Apply a sine-bell squared window function in both dimensions during processing to enhance the resolution of the heavily coupled multiplets.
-
Data Interpretation: Cross-peaks will definitively link the
group to adjacent unprotonated carbons (e.g., carbonyls or quaternary aromatic carbons) that are otherwise invisible to standard H-centered NMR[2].
Summary
When standard proton-carbon NMR fails to position a gem-difluoro group within a molecule,
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry (2022).[Link]
-
Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains. Beilstein Journal of Organic Chemistry (2013).[Link]
-
Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. UBC Chemistry (University of British Columbia).[Link]
Sources
- 1. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation | UBC Chemistry [chem.ubc.ca]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Difluoro(phenyl)methanamine: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Difluoro(phenyl)methanamine and its derivatives. As a halogenated aromatic amine, this class of compounds requires specific handling protocols to mitigate risks to personnel and the environment. This document is designed to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
The Chemist's First Responsibility: Hazard Recognition and Immediate Safety
Before the first drop of Difluoro(phenyl)methanamine waste is generated, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for every isomer may not be readily available, data from structurally similar compounds, such as [3-(difluoromethoxy)phenyl]methanamine hydrochloride and ((2,4-Difluorophenyl)methyl)(methyl)amine, allows us to establish a reliable safety baseline.
These compounds are consistently classified as:
The presence of fluorine atoms also necessitates careful handling to prevent the release of hazardous decomposition products, such as hydrogen fluoride, especially under thermal stress.[4]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling Difluoro(phenyl)methanamine, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[5][6][7] | Protects against splashes of liquid waste and potential vapors, preventing severe eye irritation or corrosive damage.[2][6] |
| Hand Protection | Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart. | Provides a barrier against direct skin contact, which can cause irritation or burns.[1][2] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[5][6] |
| Respiratory Protection | Use only within a certified chemical fume hood.[3][6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][2] |
The Core Protocol: Waste Segregation and Collection
The single most critical step in the proper disposal of Difluoro(phenyl)methanamine is correct waste segregation . Due to its fluorinated nature, it is classified as a halogenated organic waste .[8][9] Co-mingling this with non-halogenated waste streams significantly increases disposal costs and can create dangerous chemical incompatibilities.[10]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Use a designated, clearly labeled container for "Halogenated Organic Waste."[9][11]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing screw cap.[11][12] Never use metallic containers for halogenated waste, as they can corrode.[12]
-
Ensure the container is in good condition, free from cracks or leaks.[12]
-
-
Label the Container Before Use:
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste Difluoro(phenyl)methanamine."[9][10] Avoid using abbreviations or chemical formulas.[11]
-
If mixing with other compatible halogenated solvents (e.g., dichloromethane, chloroform), list all components and their approximate percentages.[10][11]
-
-
Transferring the Waste:
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[6]
-
Use a funnel to prevent spills. Do not leave the funnel in the container opening.[11]
-
Keep the waste container closed at all times, except when actively adding waste.[9][11] This prevents the release of volatile organic compounds (VOCs).
-
-
Avoid Incompatibilities:
Disposal Workflow: From Your Lab to Final Disposition
The journey of your chemical waste is governed by institutional and federal regulations. Partnering with your institution's Environmental Health and Safety (EHS) office is essential.
Caption: Workflow for the proper disposal of Difluoro(phenyl)methanamine waste.
-
Satellite Accumulation: Store your sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel.
-
EHS Coordination: Once the container is nearing full (do not overfill, leave at least 10% headspace for expansion), contact your institution's EHS office to arrange for a waste pickup.[4][11]
-
Professional Disposal: EHS will work with a licensed hazardous waste management company for transport and final disposal. The standard and required method for halogenated organic compounds is high-temperature incineration.[4][8] This process is conducted in specialized facilities equipped with scrubbers to neutralize harmful byproducts like hydrogen fluoride.[4]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Evacuate and Alert: Immediately notify colleagues in the area and evacuate if the spill is large or in a poorly ventilated space.[4]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 1.[4]
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to dike the spill and prevent it from spreading.[4] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container. Label this container as "Spill Debris with Difluoro(phenyl)methanamine."
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the spill's size.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of Difluoro(phenyl)methanamine is handled with the scientific rigor it demands.
References
- Chemical Waste Disposal Guidelines. University of Alabama in Huntsville.
- Hazardous Waste Segreg
-
methanamine | 852934-05-5. Smolecule.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safety Data Sheet - (1-[4-(difluoromethoxy)phenyl]ethanamine). CymitQuimica.
- Organic Solvents. University of North Carolina at Chapel Hill, Environment, Health and Safety.
- Waste Segregation Chart.
- SAFETY DATA SHEET - 3,4-Difluorophenylmagnesium bromide. Fisher Scientific.
- Chemical Label - [3-(difluoromethoxy)phenyl]methanamine hydrochloride.
- ((2,4-Difluorophenyl)methyl)(methyl)amine - PubChem.
- SAFETY DATA SHEET - 4,4′-Methylenebis(phenyl isocyan
- Safety Data Sheet - 1-[4-(2-Furyl)phenyl]methanamine. Key Organics.
- Safety Data Sheet - 1-(2,4-Difluorophenyl)-N-methylmethanamine. Angene Chemical.
- Hazardous Waste - EHSO Manual. Oakland University.
- Proper Disposal of Fluorophosphazenes: A Guide for Labor
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. ((2,4-Difluorophenyl)methyl)(methyl)amine | C8H9F2N | CID 16774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
